Product packaging for RS 504393(Cat. No.:CAS No. 300816-15-3)

RS 504393

Cat. No.: B1680065
CAS No.: 300816-15-3
M. Wt: 417.5 g/mol
InChI Key: ODNICNWASXKNNQ-UHFFFAOYSA-N
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Description

Overview of RS 504393 as a Chemical Entity in Biological Systems

As a research chemical, this compound provides a means to dissect the complex roles of the CCR2 chemokine receptor in health and disease. Its primary function in a biological context is to block the downstream signaling initiated by the binding of chemokine ligands to CCR2.

This compound is classified as a selective antagonist of the CCR2 receptor. nih.govgoogle.comgoogle.comnih.gov This selectivity is a critical feature, as it demonstrates significantly less activity at other related chemokine receptors, such as CCR1. nih.govgoogle.comgoogle.comnih.gov The antagonist properties of this compound have been quantified in various in vitro assays, which measure its ability to inhibit the binding of the primary CCR2 ligand, monocyte chemoattractant protein-1 (MCP-1), and the subsequent cellular responses. google.comgoogle.comnih.govnih.gov

The inhibitory concentration (IC50) values from these studies highlight its potency and selectivity. For instance, this compound has been shown to inhibit human recombinant CCR2 with an IC50 value of 89 nM, while its inhibitory activity at the CCR1 receptor is greater than 100 µM, indicating a high degree of selectivity for CCR2. nih.govgoogle.comnih.gov Furthermore, it effectively inhibits MCP-1-induced chemotaxis with an IC50 of 330 nM. google.comnih.govnih.gov

ParameterValueReceptor
IC50 89 nMHuman recombinant CCR2
IC50 >100 µMHuman recombinant CCR1
IC50 330 nMMCP-1 induced chemotaxis

The initial, detailed characterization of this compound as a CCR2 antagonist was prominently described in a 2000 publication in the Journal of Biological Chemistry. This study was pivotal in identifying the binding site of this novel class of antagonists within the CCR2b receptor. The research demonstrated that this compound binds to a common chemokine receptor motif located within the helical bundle of the receptor. This foundational work established the compound's mechanism of action and provided a basis for its use in subsequent research.

The significance of this compound in immunopharmacology research lies in its ability to selectively block a key pathway involved in the recruitment of monocytes and macrophages to sites of inflammation. google.com This has made it an invaluable tool for studying the role of CCR2 in a variety of inflammatory and autoimmune conditions. Research utilizing this compound has contributed to a deeper understanding of the pathological roles of CCR2-mediated cell migration in diseases such as rheumatoid arthritis, atherosclerosis, and asthma. google.com Moreover, studies have explored its potential in mitigating fibrosis, as evidenced by its ability to reduce dermal fibrosis and collagen deposition in animal models. nih.gov

Rationale for Investigating Chemokine Receptor Antagonists

The investigation of chemokine receptor antagonists like this compound is driven by the central role of the chemokine system in numerous physiological and pathological processes.

Chemokines are a large family of small, secreted proteins that direct the migration of immune cells, a process known as chemotaxis. rsc.orgmedchemexpress.com This system is fundamental to immune surveillance and the inflammatory response. However, dysregulated chemokine signaling is implicated in the pathophysiology of a wide range of diseases, including chronic inflammatory disorders, autoimmune diseases, and cancer. rsc.orgmedchemexpress.comnih.gov By orchestrating the infiltration of leukocytes into tissues, chemokines can contribute to tissue damage and disease progression. nih.gov

The critical role of chemokine pathways in disease has made them attractive targets for therapeutic intervention. The selective blockage of specific chemokine receptors offers the potential to inhibit the recruitment of inflammatory cells, thereby reducing inflammation and preventing tissue damage. This approach is being explored for a multitude of conditions where inflammation is a key component. The development of antagonists for receptors such as CCR2, CCR5, and CXCR4 has led to approved therapies for conditions like HIV and certain cancers, and numerous other candidates are in clinical trials for a variety of diseases. The success of these agents underscores the therapeutic potential of modulating chemokine pathways.

Molecular Mechanisms and Pharmacological Profile of this compound

This compound is a chemical compound characterized as a selective antagonist of the C-C chemokine receptor type 2 (CCR2). Its pharmacological profile is primarily defined by its interaction with chemokine receptors, particularly its inhibitory effects on CCR2 signaling and subsequent cellular processes like chemotaxis.

Target Receptor Specificity and Binding Kinetics

This compound exhibits a notable specificity for the CCR2 receptor, demonstrating potent inhibitory activity.

C-C Chemokine Receptor Type 2 (CCR2) Antagonism

This compound functions as a selective antagonist of the CCR2 chemokine receptor. medchemexpress.comrndsystems.combio-techne.comprobechem.com This antagonism plays a crucial role in its biological effects, particularly in modulating inflammatory responses mediated by CCR2 activation.

Studies have quantified the inhibitory potency of this compound against human recombinant CCR2. The compound shows an IC50 value in the nanomolar range for the inhibition of human recombinant CCR2, specifically CCR2b. medchemexpress.combio-techne.comtocris.com

Target ReceptorIC50 (nM)
Human Recombinant CCR289 medchemexpress.com / 98 rndsystems.combio-techne.comtocris.comapexbt.com
Human Recombinant CCR2b98 rndsystems.combio-techne.comtocris.comapexbt.com

A key characteristic of this compound is its selectivity for CCR2 over other chemokine receptors, including CCR1. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comcaymanchem.comabcam.comarvojournals.org This selectivity is demonstrated by significantly higher IC50 values for receptors like CCR1 compared to CCR2. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comcaymanchem.com this compound has been shown to have over 700-fold greater binding for CCR2 versus CCR1. abcam.comabcam.co.jp

ReceptorIC50 (μM)Selectivity Ratio (vs CCR2)
CCR1> 100 medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comapexbt.comcaymanchem.com> 700-fold abcam.comabcam.co.jp

Ligand-Receptor Interactions

The interaction of this compound with CCR2 involves the inhibition of natural ligand-induced activity and specific binding within the receptor structure.

This compound effectively inhibits the chemotaxis of cells, such as monocytes, induced by Monocyte Chemoattractant Protein-1 (MCP-1), also known as CCL2. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comapexbt.comcaymanchem.comarvojournals.orgplos.orgnih.govguidetopharmacology.org This inhibitory effect on MCP-1-induced chemotaxis is a significant aspect of its pharmacological activity. medchemexpress.comrndsystems.combio-techne.comprobechem.comtocris.comapexbt.comcaymanchem.comarvojournals.orgplos.orgnih.govguidetopharmacology.org The IC50 for this inhibition has been reported. medchemexpress.comrndsystems.combio-techne.comtocris.comapexbt.comcaymanchem.comabcam.comarvojournals.orgabcam.co.jpcaymanchem.com

ActivityIC50 (nM)
Inhibition of MCP-1-Induced Chemotaxis330 medchemexpress.comrndsystems.combio-techne.comtocris.comapexbt.comcaymanchem.comabcam.comarvojournals.orgabcam.co.jpcaymanchem.com

Research, including mutagenesis studies and in silico docking simulations, has aimed to identify and characterize the binding site of this compound within the CCR2b receptor. probechem.comtocris.comabcam.comnordicbiosite.commedchemexpress.complos.orgnih.gov Small molecules like this compound generally interact with residues in the transmembrane (TM) helices of G protein-coupled receptors (GPCRs), to which CCR2 belongs. nih.govacs.org The binding site for a class of CCR2b antagonists, including this compound, has been identified within the helical bundle of the receptor. tocris.comabcam.comcaymanchem.comnordicbiosite.commedchemexpress.com It has been proposed that the basic nitrogen present in spiropiperidine compounds like this compound may interact with Glu291, a residue in TM7 considered important in the binding pocket. plos.org Receptor homology modeling suggests that antagonists bind in an extended pocket bounded by TM2, TM3, TM5, TM6, and TM7. plos.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H27N3O3 B1680065 RS 504393 CAS No. 300816-15-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[1H-3,1-benzoxazine-4,4'-piperidine]-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O3/c1-17-8-9-22-20(16-17)25(31-24(29)27-22)11-14-28(15-12-25)13-10-21-18(2)30-23(26-21)19-6-4-3-5-7-19/h3-9,16H,10-15H2,1-2H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODNICNWASXKNNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)OC23CCN(CC3)CCC4=C(OC(=N4)C5=CC=CC=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20433290
Record name 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

300816-15-3
Record name 6-Methyl-1'-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]spiro[3,1-benzoxazine-4,4'-piperidin]-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20433290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 300816-15-3
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Molecular Mechanisms and Pharmacological Profile of Rs 504393

Intracellular Signaling Pathway Modulation

The binding of chemokines, such as CCL2 (also known as MCP-1), to CCR2 initiates a cascade of intracellular signaling events. RS 504393, by blocking this interaction, inhibits these downstream pathways.

Inhibition of ERK1/2 Activation

Activation of CCR2 by its ligands, particularly CCL2, leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). This process is mediated via Gi-coupled protein signaling aai.orgnih.gov. Studies have demonstrated that this compound effectively inhibits the CCL2-induced activation (phosphorylation) of ERK1/2 in various cell types, including fibroblast-like synoviocytes from rheumatoid arthritis patients aai.orgnih.gov. This inhibition suggests that this compound disrupts a key signaling node involved in cellular responses to CCL2.

Data illustrating the inhibition of ERK1/2 activation by this compound can be summarized as follows:

Cell TypeStimulusEffect on ERK1/2 ActivationInhibition by this compoundReference
Fibroblast-like synoviocytes (RA)CCL2Enhanced phosphorylationInhibited aai.orgnih.gov
KS-IMM cells (Kaposi Sarcoma)-High phosphorylation levelsInhibited by MEK inhibitor (U0126) aacrjournals.org

Note: While the table includes data on ERK1/2 inhibition, direct quantitative data (e.g., IC50 values for ERK1/2 inhibition) were not consistently available across sources focusing solely on this compound's effect on this specific pathway. The provided data primarily indicates the qualitative effect of this compound on stimulated ERK1/2 phosphorylation.

Influence on G-protein Coupled Receptor Signaling

CCR2 is a seven-transmembrane G-protein coupled receptor (GPCR) that primarily couples with Gαi proteins nih.govfrontiersin.orgmdpi.comresearchgate.net. Upon ligand binding, the Gαi subunit dissociates from the Gβγ dimer, and both subunits can then modulate various downstream effectors frontiersin.orgfrontiersin.org. This compound, as a CCR2 antagonist, prevents the initiation of this G-protein signaling cascade probechem.comnih.gov. By blocking ligand binding to CCR2, this compound inhibits the subsequent activation and dissociation of the Gαi and Gβγ subunits, thereby disrupting the downstream signaling events mediated by these components nih.govfrontiersin.orgrsc.org. This includes the modulation of adenylyl cyclase activity and calcium mobilization, as discussed in the following sections. The interaction of this compound with CCR2 involves binding to a common chemokine receptor motif within the helical bundle of the receptor caymanchem.com.

Impact on Adenylyl Cyclase Activity and Calcium Mobilization

Activation of Gαi-coupled receptors like CCR2 typically leads to the inhibition of adenylyl cyclase, an enzyme responsible for producing cyclic adenosine (B11128) monophosphate (cAMP) nih.govmdpi.comfrontiersin.org. This inhibition results in decreased intracellular cAMP levels. Furthermore, CCR2 activation can also trigger the mobilization of calcium from intracellular stores, often mediated by the Gβγ subunit activating phospholipase C (PLCβ2), which leads to the production of inositol (B14025) triphosphate (IP3) nih.govrsc.org. IP3 then promotes the release of calcium rsc.org.

This compound has been shown to inhibit both the MCP-1-driven inhibition of adenylyl cyclase and MCP-1-driven cytosolic calcium influx researchgate.netconicet.gov.ar. This indicates that this compound effectively blocks the downstream consequences of CCR2 activation on these key second messenger systems nih.govresearchgate.netconicet.gov.ar. Calcium mobilization assays are frequently used to evaluate the functional potency of CCR antagonists rsc.orgresearchgate.net. Studies using calcium mobilization assays have confirmed that this compound inhibits the increase in intracellular calcium concentrations induced by CCR2 ligands like CCL2 researchgate.netconicet.gov.arpnas.orgresearchgate.net.

Data on the inhibition of calcium mobilization by this compound:

Assay TypeStimulusEffect on Calcium MobilizationInhibition by this compoundReference
Calcium mobilizationMCP-1Increased cytosolic calciumInhibited researchgate.netconicet.gov.ar
Calcium mobilizationCCL2Increased intracellular calciumInhibited pnas.orgresearchgate.net

Preclinical Efficacy Studies of Rs 504393 in Disease Models

Inflammatory and Autoimmune Disease Models

Inflammation and aberrant immune responses are central to the pathogenesis of numerous diseases. Preclinical research with RS 504393 has aimed to understand its impact on these processes within relevant animal models.

Renal Pathologies

Renal diseases often involve significant inflammatory and fibrotic components. Studies utilizing this compound have explored its potential to mitigate injury and fibrosis in different experimental kidney disease models.

Ischemia-reperfusion (I/R) injury is a significant cause of acute kidney injury, characterized by inflammation and tissue damage following interrupted blood flow and subsequent restoration. Preclinical studies have indicated that this compound can inhibit ischemia-reperfusion injury in kidneys guidetopharmacology.orgguidetomalariapharmacology.orguniprot.orgguidetoimmunopharmacology.org. Research using CCR2-deficient mice and mice treated with this compound demonstrated a reduction in tubular necrosis and a decrease in interstitial infiltrated cells following ischemia-reperfusion injury researchgate.net. These findings suggest a role for CCR2 signaling, and its blockade by compounds like this compound, in the pathological processes of renal I/R injury.

The Unilateral Ureteral Obstruction (UUO) model is a widely used experimental model to study renal interstitial fibrosis. Studies have shown that this compound significantly reduces renal pathology in the UUO model, specifically the extensive interstitial fibrosis that is mediated by a decrease in type I collagen synthesis nih.gov. Investigations in CCR2 gene-targeted mice and mice treated with CCR2 inhibitors, including this compound, revealed a reduction in cell infiltrations, predominantly F4/80-positive macrophages, and a decrease in renal interstitial fibrosis compared to wild-type mice. Furthermore, treatment with CCR2 antagonists in the UUO model confirmed a decrease in renal transcripts and protein levels of MCP-1, transforming growth factor-beta, and type I collagen. These results underscore the involvement of the CCR2-dependent pathway in renal fibrosis in this model.

Progressive kidney fibrosis is a common outcome of various chronic kidney diseases, leading to impaired renal function. The findings from the UUO model, a well-established model of renal fibrosis, are directly relevant to progressive kidney fibrosis. The observed reduction in interstitial fibrosis and inflammatory cell infiltration with this compound treatment in the UUO model suggests that blocking CCR2 may offer a beneficial therapeutic strategy for progressive fibrosis by reducing the infiltration and activation of macrophages in the affected kidneys.

Pulmonary Inflammation and Fibrosis

Inflammation and fibrosis can also severely impact lung function. Preclinical models of pulmonary injury have been used to evaluate the effects of this compound.

Lung Edema and Polymorphonuclear Accumulation

Information specifically detailing the preclinical efficacy studies of this compound focusing solely on lung edema and polymorphonuclear accumulation within the provided search results is limited. However, the CCR2 pathway, which this compound targets, is known to play a role in the recruitment of monocytes/macrophages to sites of inflammation, including the lung in fibrotic conditions rsc.org. While not directly assessed in terms of edema and polymorphonuclear cells in the provided snippets, the involvement of CCR2 in inflammatory cell recruitment suggests a potential indirect impact on these processes in relevant disease models.

Bleomycin-Induced Scleroderma (Pulmonary Fibrosis)

Studies have examined the efficacy of CCR2 antagonists, including this compound, in models of pulmonary fibrosis. The CCR2 and its ligand, MCP-1 (CCL2), pathway have been extensively studied in inflammatory diseases, including pulmonary fibrosis rsc.org. MCP-1 is induced in lung fibrosis and is associated with mononuclear cell recruitment and fibroblast activation rsc.org. Research using CCR2 knockout mice in a bleomycin-induced pulmonary fibrosis model showed significantly reduced fibrosis, evidenced by decreased lung type I collagen gene expression, hydroxyproline (B1673980) content, and reduced TNFα and TGF-β1 expression compared to wild-type mice rsc.org. This improvement was linked to the attenuation of both macrophage infiltration and the production of macrophage-derived matrix metalloproteinases rsc.org. While the provided search results mention examining the efficacy of RS-504393 in a mouse model of scleroderma researchgate.net, specific detailed findings on pulmonary fibrosis from this study were not available in the snippets.

Rheumatic Heart Disease (RHD)

Preclinical studies using a rat model of Rheumatic Heart Disease (RHD) have investigated the therapeutic potential of this compound in attenuating valvular inflammation and fibrosis. RHD is an autoimmune disease often caused by Group A streptococcus infections, leading to inflammation and fibrosis of heart valves researchgate.net. CCR2-positive (CCR2⁺) macrophages are considered to play a crucial role in autoimmune diseases and tissue fibrosis researchgate.net.

In a rat model of RHD induced by inactivated Group A streptococcus and complete Freund's adjuvant, intraperitoneal administration of the CCR2 antagonist this compound significantly reduced macrophage infiltration in valve tissues compared to the solvent-treated control group researchgate.net. Histological examination using HE staining revealed attenuated inflammatory changes in the valves of rats treated with this compound researchgate.net. The study indicated a correlation between CCR2⁺ macrophages and fibrosis in the mitral valves of RHD rats researchgate.net.

Treatment with this compound in the RHD rat model also led to a significant reduction in fibrosis in valve tissues researchgate.net. Sirius Red staining under polarized light showed decreased expression of type I collagen fibers in the this compound treatment group compared to the RHD group researchgate.net. The findings suggest that targeting the CCL2/CCR2 signaling pathway with agents like this compound may represent a promising therapeutic strategy to alleviate valve fibrosis in RHD researchgate.net. The study concluded that CCR2⁺ macrophages are pivotal in the valvular remodeling process of RHD researchgate.net.

Osteoarthritis

The role of the CCR2 pathway has been investigated in the context of osteoarthritis (OA), a chronic joint disease characterized by pain, restricted mobility, and joint function loss nih.gov. CCR2⁺ macrophages are found to be abundant in OA synovium and associated with articular cartilage tissues nih.gov.

Studies using murine models of injury-induced OA (destabilization of the medial meniscus, DMM) have explored the effects of systemically blocking CCR2 with this compound researchgate.netnih.gov. Pain-related behavioral studies in these models showed that blocking CCR2 signaling during the early (1-4 weeks post-surgery) or moderate (4-8 weeks post-surgery) stages of OA was sufficient to decrease pain measures researchgate.net. Importantly, sustained improvement was observed even after stopping the treatment at later stages researchgate.net. This compound has been noted for showing promise in early-stage osteoarthritis by reducing pain researchgate.net.

Beyond pain reduction, pharmacological intervention with this compound has been shown to effectively diminish OA disease progression, partly by reducing synovial macrophage accumulation nih.gov. Testing early versus delayed administration of the CCR2 antagonist demonstrated differential effects on joint damage researchgate.net. Pharmacological targeting of CCR2 during the first 4 weeks following injury reduced OA cartilage and bone damage, with less effectiveness observed with later treatments researchgate.net. Sustained release of this compound via polymeric microplates also improved cartilage structure and reduced bone damage and synovial hyperplasia at both early and severe OA stages in a post-traumatic OA model nih.gov.

Cancer Models

Bladder Cancer

Research in bladder cancer models has investigated the ability of this compound to interfere with immunosuppressive mechanisms and enhance the effects of existing therapies.

Inhibition of Monocyte-Myeloid-Derived Suppressor Cell (M-MDSC) Recruitment

Studies have shown that gemcitabine (B846) treatment in bladder cancer can lead to increased recruitment of monocyte-myeloid-derived suppressor cells (M-MDSCs) researchgate.netmdpi.com. This recruitment is mediated by the chemokine (C-C motif) ligand 2 (CCL2), which is promoted by gemcitabine treatment researchgate.net. CCL2 binds to CCR2 on M-MDSCs, facilitating their migration into the tumor microenvironment researchgate.net. This compound, as a selective CCR2 antagonist, has demonstrated the ability to inhibit this recruitment of M-MDSCs in bladder cancer models researchgate.netmdpi.com.

Impact on Tumor Microenvironment and Immune Suppression

M-MDSCs are known to contribute significantly to immune suppression within the tumor microenvironment, thereby promoting cancer progression researchgate.net. By blocking the recruitment of M-MDSCs, this compound can potentially alter the immunosuppressive landscape of the bladder tumor microenvironment researchgate.net. This inhibition of M-MDSC chemotaxis by this compound is suggested as a mechanism by which it could improve prognosis researchgate.net. The accumulation of M-MDSCs in cancerous tissues of bladder cancer patients is associated with the suppression of CD8+ T cell activities nih.gov.

Combination with Gemcitabine

Data from Bladder Cancer Studies:

Study FocusKey FindingRelevant Mechanism
M-MDSC Recruitment post-GemcitabineGemcitabine increases M-MDSC recruitment in bladder cancer models. researchgate.netmdpi.comMediated by increased CCL2 production. researchgate.netmdpi.com
This compound effect on M-MDSC RecruitmentThis compound inhibits M-MDSC recruitment. researchgate.netmdpi.comSelective CCR2 antagonism blocking CCL2 binding. researchgate.net
Impact on Immune SuppressionInhibition of M-MDSC recruitment alters immunosuppressive microenvironment. researchgate.netReduces M-MDSC-mediated suppression of T cells. nih.gov
Combination of this compound and GemcitabineCombination reduces M-MDSC chemotaxis and improves survival. nih.govCounteracts gemcitabine-induced M-MDSC recruitment. mdpi.com

Breast Cancer

In breast cancer research, the role of macrophages in tumor progression, dissemination, and interaction with the tumor stroma has been investigated, with implications for the potential utility of CCR2 antagonists like this compound.

Macrophage Orchestration of Dissemination and Metastasis

Macrophages, particularly tumor-associated macrophages (TAMs), play a significant role in various stages of cancer progression, including dissemination and metastasis mdpi.com. They are recruited to the tumor microenvironment by chemokines such as CCL2 and CSF1 mdpi.com. TAMs can aid in the migration and metastasis of tumor cells mdpi.com. In human breast cancer, the level of CCL2 has been significantly associated with TAM accumulation and indicators of early relapse and vessel invasion frontiersin.org. The CCL2/CCR2 axis is a main pathway for TAM recruitment semanticscholar.org. Activation of CCR2 signaling can prompt TAMs to secrete other chemokines, enhancing TAMs-tumor cell interaction and promoting extravasation of breast cancer cells at metastatic sites nih.gov.

Tumor Formation and Tumor Stroma Interactions

Macrophages are essential components of the tumor microenvironment and interact with tumor cells and other stromal components mdpi.com. This interaction is crucial throughout tumor development, including the initial stages of tumor growth mdpi.comnih.gov. Macrophages migrate into the tumor stroma in response to signals from tumor cells and other components mdpi.com. Cancer-associated fibroblasts (CAFs) and mesenchymal stromal cells also contribute to an inflammatory tumor microenvironment that favors TAM recruitment, a process that relies on CCR2 signaling mdpi.com. This compound, by targeting CCR2, has been explored in the context of reducing tumor growth in breast cancer models, potentially by influencing the immune suppressive microenvironment orchestrated by CCR2 signaling in both immune and cancer cells nih.govrupress.org. Studies in mouse models of breast cancer have shown that CCR2 signaling in cancer cells can promote primary tumor growth and help establish a locally immune-suppressive microenvironment rupress.org. Deletion of Ccr2 in cancer cells in a mouse model led to reduced tumor growth and increased survival, associated with alterations in immune cell infiltration and activity rupress.org.

Data from Breast Cancer Studies:

Study FocusKey FindingRelevant Mechanism
Macrophage Role in Dissemination/MetastasisTAMs contribute to tumor cell migration and metastasis, recruited by chemokines like CCL2. mdpi.comfrontiersin.orgCCL2/CCR2 axis is a main recruitment pathway. semanticscholar.org
CCL2 Levels and TAMs in Breast CancerHigh CCL2 associated with TAM accumulation, early relapse, and vessel invasion in human breast cancer. frontiersin.orgCCL2 produced by monocytic and tumor cells. frontiersin.org
CCR2 Signaling and Breast Cancer ProgressionCCR2 signaling in cancer cells promotes primary tumor growth and immune suppression in mouse models. rupress.orgInfluences infiltration and activity of immune cells like DCs and T cells. rupress.org
This compound Effect in Breast Cancer ModelsBlocking CCR2 with this compound can decrease tumor growth in mouse breast cancer models. nih.govPotential impact on immune suppressive microenvironment. nih.govrupress.org

Hepatocellular Carcinoma

Peri-tumor Associated Fibroblast Promotion of Intrahepatic Metastasis

Peri-tumor associated fibroblasts (CAFs) are implicated in promoting the intrahepatic metastasis of hepatocellular carcinoma (HCC). Research suggests that these fibroblasts contribute to a tumor microenvironment favorable to cancer progression, partly by recruiting cancer stem cells shzbio.netapexbt.com. While the precise mechanisms involving this compound in this context are not extensively detailed in the provided search results, the compound's role as a CCR2 antagonist is relevant. CCL2, the primary ligand for CCR2, is produced by various cell types in the tumor environment, including cancer and stromal cells nih.govresearchgate.net. The CCL2/CCR2 axis can influence the recruitment and function of different immune cells, such as monocytes/macrophages and T cells, within the tumor microenvironment nih.govresearchgate.net. Tumor-associated macrophages (TAMs), which can be recruited in a CCR2-dependent manner, are known to contribute to tumor growth, angiogenesis, and metastasis researchgate.netmdpi.com. Some studies indicate that inhibiting the CCL2 chemokine receptor alone has shown activity in blocking metastasis in models researchgate.net. Specifically, this compound has demonstrated activity in blocking the recruitment of M-MDSCs (monocytic myeloid-derived suppressor cells) and TAMs into tumors in a mouse model of bladder cancer researchgate.netfrontiersin.org. Although the direct link between this compound and peri-tumor associated fibroblast promotion of intrahepatic metastasis in HCC is not explicitly detailed, the compound's known activity against CCR2-mediated recruitment of pro-tumoral immune cells like TAMs and MDSCs suggests a potential indirect role in modulating the tumor microenvironment that could impact metastasis.

Neuropathic Pain Models

This compound has been evaluated in several preclinical models of neuropathic pain, a chronic condition often characterized by hypersensitivity to stimuli. The CCL2/CCR2 signaling pathway is recognized as a significant contributor to nociception in neuropathic pain states mdpi.compnas.org. Upregulation of CCL2 and CCR2 has been observed in the dorsal root ganglia (DRG) and spinal cord following peripheral nerve injury in various rodent models pnas.org.

Thermal Hyperalgesia

Studies have shown that this compound can reduce thermal hyperalgesia in different pain models. In mice with acute or chronic inflammation induced by carrageenan or complete Freund's adjuvant (CFA), subcutaneous (0.3-3 mg/kg) or intraplantar (0.3-3 µg) administration of this compound dose-dependently inhibited thermal hyperalgesia researchgate.net. Similarly, in a mouse model of osteosarcoma-induced pain, both systemic and peritumoral administration of this compound inhibited thermal hyperalgesia uniovi.es. Intrathecal administration of this compound (3 µg) has also been reported to block thermal hyperalgesia in mice taiclone.comimmune-system-research.commedchemexpress.com. Repeated administration of this compound attenuated thermal hypersensitivity in rats following chronic constriction injury (CCI) of the sciatic nerve nih.gov.

Data on this compound effect on thermal hyperalgesia:

Model Administration Route Dose Effect on Thermal Hyperalgesia Reference
Acute/Chronic Inflammation (mice) s.c. 0.3-3 mg/kg Inhibited dose-dependently researchgate.net
Acute/Chronic Inflammation (mice) i.pl. 0.3-3 µg Inhibited dose-dependently researchgate.net
Osteosarcoma-induced pain (mice) s.c. 0.3-3 mg/kg Inhibited uniovi.es
Osteosarcoma-induced pain (mice) Peritumoral 30 µg (maximal dose) Inhibited uniovi.es
Various pain models (mice) i.t. 3 µg Blocked taiclone.comimmune-system-research.commedchemexpress.com

Sickle Cell Disease-Related Hypersensitivity (Mechanical and Cold)

In a transgenic mouse model of sickle cell disease (SCD), inhibition of CCR2, but not CCR4, alleviated behavioral mechanical and cold hypersensitivity nih.govnih.gov. Acute CCR2 blockade with this compound reversed both the behavioral and in vitro responsiveness of sensory neurons to a TRPV1 agonist, a neuronal ion channel implicated in SCD pain nih.govnih.gov. Subcutaneous administration of this compound (3 mg/kg) significantly decreased cold hypersensitivity in SCD mice nih.gov. However, spinal (intrathecal) administration of this compound had no effect on cold hypersensitivity in this model, suggesting a peripheral mechanism of action for cold sensitivity nih.gov. Subcutaneous pre-treatment with this compound (3 mg/kg) also reduced capsaicin-evoked nocifensive responses in SCD mice nih.gov.

Data on this compound effect on SCD-related hypersensitivity:

Model Administration Route Dose Effect on Hypersensitivity Reference
SCD (mice) - Cold s.c. 3 mg/kg Significantly decreased nih.gov
SCD (mice) - Cold i.t. Not effective No effect nih.gov
SCD (mice) - Mechanical Acute blockade Not specified Alleviated behavioral nih.govnih.gov

Chronic Constriction Injury (CCI) Model

The CCI model of the sciatic nerve is a widely used model for studying neuropathic pain nih.govfrontiersin.org. This compound has been investigated in this model, demonstrating effects on pain-related behaviors and the modulation of nociceptive factors. Repeated intrathecal administration of this compound attenuated tactile and thermal hypersensitivity in CCI rats nih.gov. Inhibition of CCR2 using intraplantar or subcutaneous injection of this compound was effective in reversing thermal hyperalgesia in CFA inflamed mice, a model related to inflammatory pain which can share mechanisms with neuropathic pain researchgate.net. Intrathecal injection of this compound significantly attenuated mechanical allodynia induced by lumbar disc herniation (LDH), another model of radicular neuropathic pain researchgate.net.

Modulation of Nociceptive Factors (e.g., IL-1β, IL-6, TNFα)

Activated glial cells, such as microglia, play a key role in neuropathic pain by releasing pronociceptive factors, including interleukins and chemokines nih.govmdpi.com. Activation of CCR2, particularly in microglia, can lead to the production of pronociceptive cytokines like TNFα, IL-1β, and IL-6 mdpi.com. Studies in the CCI model have shown that repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors such as IL-1β, IL-18, IL-6, and inducible nitric oxide synthase (iNOS) in the spinal cord and/or DRG nih.gov. Furthermore, this compound elevated the spinal protein level of the antinociceptive factor IL-1α nih.gov. This modulation of inflammatory mediators by this compound in the CCI model highlights a potential mechanism by which it exerts its analgesic effects. Inhibition of microglial activation has been shown to contribute to the reduction in the secretion of proinflammatory factors like IL-1β, IL-6, and TNFα researchgate.net.

Data on this compound modulation of nociceptive factors in CCI rats:

Factor Tissue/Location Effect of this compound Administration (Repeated i.t.) Reference
IL-1β DRG Reduced mRNA and protein levels nih.gov
IL-6 Spinal Cord Diminished protein level nih.gov
TNFα Not specified Downregulated (implied by CCR2/microglia link) mdpi.com
IL-18 Spinal Cord/DRG Reduced mRNA and/or protein levels nih.gov
iNOS Spinal Cord/DRG Reduced mRNA and/or protein levels nih.gov
Enhancement of Opioid Analgesic Potency

Research suggests that the chemokine system plays a critical role in the development of opioid tolerance. mdpi.com this compound, as a selective CCR2 antagonist, has been studied for its ability to influence nociceptive factors and enhance the analgesic potency of opioids in models of neuropathic pain. tocris.comrndsystems.comnih.gov

Studies in neuropathic rats have shown that repeated administration of this compound attenuated tactile and thermal hypersensitivity. nih.govresearchgate.net Furthermore, it enhanced the analgesic properties of both morphine and buprenorphine in the context of neuropathy. mdpi.comnih.govresearchgate.net This enhancement was associated with a reduction in the mRNA and/or protein levels of pronociceptive factors such as IL-1β, IL-18, IL-6, and inducible nitric oxide synthase (iNOS) in the spinal cord and/or dorsal root ganglia (DRG). mdpi.comnih.gov Additionally, this compound was found to elevate the spinal protein levels of the antinociceptive factors IL-1α and IL-18 binding protein. nih.govresearchgate.net These findings indicate that CCR2 is a potential target for reducing neuropathic pain and augmenting the effects of opioid analgesia. nih.govresearchgate.net

Another study exploring the role of CCR3 in neuropathic pain also noted that blockade of several chemokine receptors, including CCR2 with this compound, has been shown to diminish microglial activation and enhance morphine/buprenorphine analgesia through this mechanism. frontiersin.org

Other Fibrotic Conditions

Fibrosis is a pathological process characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. nih.gov The CCL2/CCR2 signaling pathway has been implicated in various fibrotic diseases, making its blockade a potential therapeutic strategy. nih.govimrpress.com this compound, a CCR2 antagonist, has been investigated in preclinical models of different fibrotic conditions. nih.govimrpress.commedchemexpress.commdpi.com

Pancreatic Stellate Cell Occurrence and Fibrosis

Pancreatic stellate cells (PSCs) are recognized as the primary source of fibrosis in the pancreas. nih.govnih.gov Studies have indicated that monocytes infiltrate the pancreas via the MCP-1/CCR2 pathway and can differentiate into PSCs. plos.org

In a study using chimeric mice with carbon tetrachloride (CCl4)-induced pancreatic injury, a highly selective CCR2 antagonist, this compound, inhibited the occurrence of enhanced green fluorescent protein (EGFP)-positive PSCs in the pancreas of the injured mice. plos.org This suggests that the MCP-1/CCR2 pathway plays a role in the recruitment of monocytes that contribute to the population of activated PSCs in pancreatic injury. plos.org

Study Model Treatment with this compound Effect on EGFP+ PaSCs
CCl4-induced pancreatic injury (Chimeric mice) This compound Inhibited occurrence

Bleomycin-Induced Scleroderma (Dermal Fibrosis)

Scleroderma is an autoimmune disease characterized by fibrosis of the skin and internal organs. criver.com The bleomycin-induced mouse model is commonly used to study dermal fibrosis. nih.govcriver.com

In a mouse model of scleroderma induced by bleomycin (B88199), treatment with this compound suppressed dermal fibrosis and decreased dermal thickness. nih.govresearchgate.net Histopathological examination revealed significantly lower numbers of mast cells and myofibroblasts in the skin of this compound-treated mice compared to control mice. nih.gov Furthermore, the amount of collagen in the skin was significantly reduced by this compound treatment. nih.gov At the molecular level, this compound significantly decreased the mRNA levels of TGF-β1 and collagen I alpha 1 in the sclerotic skin. nih.govresearchgate.net Inhibition of fibrosis was also observed in the lungs of this compound-treated mice in this model, with a lower amount of collagen compared to control mice. nih.gov These findings suggest that this compound may have therapeutic potential for human scleroderma. nih.gov

Study Model Treatment with this compound Effect on Dermal Fibrosis Effect on Dermal Thickness Effect on Mast Cells Effect on Myofibroblasts Effect on Skin Collagen Effect on Lung Fibrosis
Bleomycin-induced scleroderma (Mouse model) This compound Suppressed Decreased Reduced numbers Reduced numbers Reduced amount Inhibited

Cellular and Molecular Impact of Rs 504393

Macrophage Biology

Macrophages are critical immune cells involved in both initiating and resolving inflammation, as well as in tissue repair and remodeling. Their functions are heavily influenced by their recruitment to sites of injury or inflammation and their subsequent polarization into distinct phenotypes.

A primary effect of RS 504393 is the inhibition of macrophage infiltration into tissues. This is directly linked to its role as a CCR2 antagonist, blocking the chemotactic signals mediated by CCL2. Studies have shown that this compound significantly reduces macrophage accumulation in various disease models.

In models of rheumatic heart disease (RHD), administration of this compound significantly reduced macrophage infiltration in valve tissues. imrpress.comnih.gov Similarly, in models of bladder outlet obstruction (BOO), treatment with this compound significantly decreased the number of infiltrating macrophages in bladder tissue. nih.govresearchgate.net In the context of progressive renal injury induced by unilateral ureteral obstruction, this compound treatment led to a reduction in interstitial macrophage infiltration. nih.gov Furthermore, in a mouse model of transverse aortic constriction (TAC), early administration of this compound inhibited myocardial infiltration with CCR2+ macrophages. jacc.org this compound also inhibits MCP-1-induced chemotaxis with an IC50 of 330 nM. tocris.comtaiclone.comabcam.comrndsystems.com

Macrophage polarization into pro-inflammatory (M1) or anti-inflammatory/resolution (M2) phenotypes is a dynamic process influenced by the local microenvironment. The CCL2/CCR2 axis has been implicated in promoting M1 polarization. imrpress.comnih.govfrontiersin.org

Research indicates that blocking CCR2 with this compound can influence macrophage polarization. In vitro experiments simulating CCL2 action on macrophages showed that while CCL2 promotes polarization towards the pro-inflammatory M1 type, this effect was attenuated when CCR2 was silenced. imrpress.comnih.gov In bladder tissue from BOO rats, this compound treatment significantly decreased the number of both M1 and M2 macrophage infiltration. nih.govresearchgate.net In orthodontic tooth movement, administration of this compound, a selective CCR2 antagonist, demonstrated that blocking CCR2 could inhibit the pro-inflammatory effects induced by LPS in macrophages. frontiersin.org

Beyond recruitment and polarization, this compound also impacts the inflammatory functions of macrophages. By blocking CCR2 signaling, it can modulate the release of pro-inflammatory mediators.

In vitro studies have shown that this compound can suppress the pro-inflammatory response and M1 polarization induced by CCL2 in macrophages. imrpress.comnih.gov This suggests that inhibiting the CCL2/CCR2 axis with this compound can directly dampen the inflammatory activity of macrophages. The CCR2/CCL2 axis has been shown to promote pro-inflammatory macrophages through the phosphorylation of p65, a key component of the NF-κB pathway, which is involved in the expression of pro-inflammatory cytokines. frontiersin.org CCL2 treatment significantly increased p65 accumulation in the nucleus of macrophages, while this compound significantly reduced this activation. frontiersin.org Relative mRNA expression of pro-inflammatory macrophage markers such as Il1β, Nos2, and Il6, which were upregulated by CCL2 treatment, was reversed by inhibiting p65 activation. frontiersin.org

Leukocyte Dynamics

This compound's impact extends to broader leukocyte populations, particularly in inflammatory contexts where CCR2-expressing leukocytes are recruited.

Studies have demonstrated that this compound can suppress elevated leukocyte numbers in various models of inflammation. In mice treated with LPS, this compound (5 mg/kg, i.v.) suppressed the elevated numbers of leukocytes and increased total protein content in bronchoalveolar lavage fluid (BALF). medchemexpress.comtaiclone.comimmune-system-research.commedchemexpress.com In a model of viral encephalitis, administration of this compound significantly reduced the accumulation of CD45hi leukocytes in the brain. nih.gov The number of CD11b+ cells, which include monocytes and macrophages, was significantly reduced in treated mice, and the proportion and number of double positive CD11b+CCR2+ monocytes were reduced to almost zero. nih.gov

Cytokine and Chemokine Expression Modulation

Summary of Cellular and Molecular Impacts of this compound

Cellular/Molecular ImpactObserved Effect of this compoundRelevant Models/Findings
Macrophage Infiltration/Chemotaxis Inhibition of infiltration and chemotaxis mediated by CCL2/MCP-1.Reduced macrophage infiltration in RHD valve tissues, BOO bladder tissue, fibrotic kidneys, and post-TAC myocardium. nih.govimrpress.comnih.govnih.govresearchgate.netjacc.org Inhibits MCP-1-induced chemotaxis in vitro. tocris.comtaiclone.comabcam.comrndsystems.com
Macrophage Polarization (M1) Attenuation of pro-inflammatory (M1) polarization.Attenuated CCL2-induced M1 polarization in vitro. imrpress.comnih.gov Inhibited LPS-induced pro-inflammatory effects and reduced M1 macrophage infiltration in BOO model. nih.govresearchgate.netfrontiersin.org
Macrophage Inflammatory Function Suppression of pro-inflammatory responses and modulation of inflammatory mediator expression.Suppressed pro-inflammatory response in vitro. imrpress.comnih.gov Reduced p65 nuclear accumulation and reversed upregulation of pro-inflammatory markers (Il1β, Nos2, Il6) induced by CCL2. frontiersin.org
Leukocyte Numbers Suppression of elevated leukocyte numbers.Suppressed elevated leukocyte numbers in BALF of LPS-treated mice. medchemexpress.comtaiclone.comimmune-system-research.commedchemexpress.com Reduced CD45hi leukocyte and CD11b+ cell accumulation in the brain during viral encephalitis. nih.gov
Cytokine and Chemokine Expression Downregulation of certain pro-inflammatory cytokines and chemokines.Downregulated LPS-induced IL-1β and PAI-1 mRNA/protein. medchemexpress.comtaiclone.comimmune-system-research.com Affected expression of pro-inflammatory cytokines and fibrosis markers in RHD valve tissues. imrpress.com Inhibited expression of CCR1, CCR2, and IL-8 in stimulated A549 cells. immune-system-research.com

Downregulation of LPS-Induced IL-1β, PAI-1 mRNA and Protein Expressions

TargetEffect on mRNA ExpressionEffect on Protein ExpressionReference
IL-1βSignificantly downregulatedSignificantly downregulated immune-system-research.comtaiclone.comnih.govmedchemexpress.com
PAI-1Significantly downregulatedSignificantly downregulated immune-system-research.comtaiclone.comnih.govmedchemexpress.com

Inhibition of CCR1, CCR2, and IL-8 Expression

This compound is primarily known as a selective CCR2 antagonist. immune-system-research.comtocris.comtaiclone.comprobechem.com It exhibits significantly higher potency in inhibiting human recombinant CCR2 receptors compared to CCR1 receptors. immune-system-research.comtocris.comtaiclone.com Specifically, IC50 values for the inhibition of human recombinant CCR2 and CCR1 receptors are reported as 89 nM and >100 μM, respectively. immune-system-research.comtocris.comtaiclone.com

In addition to its effects on CCR2, this compound treatment has been shown to significantly inhibit the expression of CCR1, CCR2, and interleukin (IL)-8 in A549 cells after stimulation with either LPS or tumor necrosis factor-alpha. immune-system-research.comprobechem.com

Data on the inhibition of CCR1, CCR2, and IL-8 expression by this compound:

TargetIn vitro Effect (A549 cells, LPS or TNF-α stimulation)IC50 (Human Recombinant Receptors)Reference
CCR1Significantly inhibited expression>100 μM immune-system-research.comprobechem.com
CCR2Significantly inhibited expression89 nM immune-system-research.comprobechem.com
IL-8Significantly inhibited expressionNot specified immune-system-research.comprobechem.com

Influence on IL-18, IL-18BP, and IL-18R Levels

This compound has been observed to influence the levels of IL-18, IL-18 binding protein (IL-18BP), and IL-18 receptor (IL-18R). Repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors, including IL-18, in the spinal cord and dorsal root ganglia (DRG) in neuropathic rats. nih.govnih.gov Furthermore, this compound elevated the spinal protein level of antinociceptive IL-18BP. nih.govnih.gov

Specific findings regarding the influence of this compound on IL-18, IL-18BP, and IL-18R levels in a chronic constriction injury (CCI) rat model include:

In the spinal cord, this compound reduced IL-18 mRNA and protein levels. nih.gov It decreased IL-18BP mRNA levels while increasing IL-18BP protein levels. nih.gov Although it did not influence IL-18R mRNA levels, it decreased IL-18R protein levels. nih.gov

In the DRG, this compound reduced IL-18 mRNA and protein levels. nih.gov It reduced both IL-18BP mRNA and protein levels. nih.gov While it did not influence IL-18R mRNA levels, it decreased IL-18R protein levels. nih.gov

Data on the influence of this compound on IL-18, IL-18BP, and IL-18R levels in CCI rat model:

TargetLocationEffect on mRNA LevelEffect on Protein LevelReference
IL-18Spinal cordReducedReduced nih.gov
IL-18DRGReducedReduced nih.gov
IL-18BPSpinal cordDecreasedIncreased nih.gov
IL-18BPDRGReducedReduced nih.gov
IL-18RSpinal cordNo influenceDecreased nih.gov
IL-18RDRGNo influenceDecreased nih.gov

Alteration of CCL2/MCP-1 Levels and Activity

CCL2, also known as MCP-1, is a key ligand for CCR2 and plays a significant role in monocyte chemotaxis to inflammatory sites. immune-system-research.comnih.gov this compound, as a CCR2 antagonist, influences the effects mediated by CCL2/MCP-1. This compound inhibits MCP-1-induced chemotaxis. tocris.comtaiclone.com

Studies have shown that this compound treatment can lead to alterations in CCL2 levels. In a rat model of rheumatic heart disease, this compound treatment reduced CCL2 levels in serum. imrpress.comresearchgate.net Furthermore, in a mouse model of glaucoma filtration surgery, a CCR2 inhibitor (MCP-Ri), which targets the CCL2/CCR2 axis, resulted in lesser MCP-1 gene expression. arvojournals.org

The CCL2/CCR2 axis is involved in various processes, and its inhibition by this compound affects downstream signaling and cellular activities. In rheumatoid arthritis fibroblast-like synoviocytes, CCL2 enhanced the activation of ERK1/2 via CCR2 and G(i)-coupled protein, and this enhancement was inhibited by this compound. aai.orgnih.gov

Data on the alteration of CCL2/MCP-1 levels and activity by this compound:

EffectContextObservationReference
Inhibition of MCP-1 induced chemotaxisIn vitroIC50 = 330 nM tocris.comtaiclone.com
Reduction in CCL2 levelsRheumatic rat valves (serum)Marked reduction imrpress.comresearchgate.net
Reduction in MCP-1 gene expressionMouse glaucoma filtration surgery modelLesser expression with MCP-Ri (CCR2 inhibitor) arvojournals.org
Inhibition of CCL2-enhanced ERK1/2 activationRheumatoid arthritis fibroblast-like synoviocytesActivation inhibited by this compound aai.orgnih.gov

Fibrosis Markers

This compound has demonstrated effects on various fibrosis markers, indicating its potential in mitigating fibrotic processes.

Reduction in Collagen Synthesis (e.g., Type I Collagen)

This compound has been shown to reduce collagen synthesis, particularly Type I collagen. In a unilateral ureteral obstruction (UUO) model, RS-504393 significantly reduced renal pathology, especially extensive interstitial fibrosis mediated by a decrease in type I collagen synthesis. immune-system-research.comtaiclone.commedchemexpress.comnih.govtargetmol.com Similarly, in a bleomycin-induced scleroderma model, the amount of collagen in the skin and lung of RS-504393-treated mice was significantly lower compared to controls. nih.gov

Data on the reduction in collagen synthesis by this compound:

TargetContextObservationReference
Type I collagen synthesisUUO model (renal interstitial fibrosis)Decrease mediated by RS-504393 treatment immune-system-research.comtaiclone.commedchemexpress.comnih.govtargetmol.com
Collagen amountBleomycin-induced scleroderma (skin/lung)Significantly lower in RS-504393-treated mice nih.gov

Decrease in Fibrosis Markers (e.g., COL1A1, COL3A1, α-SMA)

In the bleomycin-induced scleroderma model, mRNA levels of collagen I alpha 1 (COL1A1) in sclerotic skin were significantly decreased by RS-504393. nih.gov In a rat model of rheumatic heart disease, RS-504393 treatment led to a reduction in the mRNA levels of COL1A1 and COL3A1 in valve tissues. imrpress.comresearchgate.net Additionally, immunohistochemistry in the same model showed a decrease in α-SMA expression with RS-504393 treatment. imrpress.comresearchgate.net

In a mouse model of glaucoma filtration surgery, treatment with a CCR2 inhibitor (MCP-Ri) resulted in a decrease in the expression of Col1a1. arvojournals.org

Data on the decrease in fibrosis markers by this compound:

MarkerContextObservationReference
COL1A1Bleomycin-induced scleroderma (sclerotic skin)Significantly decreased mRNA levels nih.gov
COL1A1Rheumatic rat valves (valve tissues)Reduced mRNA levels imrpress.comresearchgate.net
COL1A1Mouse glaucoma filtration surgery modelReduced expression with CCR2 inhibitor arvojournals.org
COL3A1Rheumatic rat valves (valve tissues)Reduced mRNA levels imrpress.comresearchgate.net
α-SMARheumatic rat valves (valve tissues)Decreased expression (immunohistochemistry) imrpress.comresearchgate.net

Impact on Myofibroblast Numbers

Studies have demonstrated that this compound can influence the number of myofibroblasts in tissue. In a mouse model of scleroderma induced by bleomycin (B88199), treatment with this compound significantly reduced the number of mast cells and myofibroblasts in the skin compared to control groups nih.govablesci.com. Specifically, mice treated with a higher dose of this compound (8 mg/kg/day) showed significantly lower skin levels of myofibroblasts, which are differentiated fibroblasts known to play a key role in scleroderma processes, compared to control animals sclerodermanews.com. This reduction in myofibroblast numbers was observed alongside suppressed dermal fibrosis and decreased dermal thickness nih.gov. The amount of collagen in the skin and lungs of this compound-treated mice was also lower compared to control groups nih.govsclerodermanews.com.

Treatment GroupMyofibroblast Numbers (Relative to Control)Collagen Levels (Relative to Control)
Bleomycin Only (Control)100%100%
This compound (Low Dose)Not specified as significantly lowerReduced (Skin and Lung) nih.govsclerodermanews.com
This compound (High Dose)Significantly Lower sclerodermanews.comresearchgate.netReduced (Skin and Lung) nih.govsclerodermanews.com

Neuronal and Glial Cell Interactions

The interaction of this compound with neuronal and glial cells is primarily mediated through its antagonism of CCR2, a receptor for the chemokine CCL2 (also known as MCP-1). The CCL2/CCR2 axis plays a significant role in neuroinflammation and pain processing mdpi.comnih.gov.

CCR2 Expression by Dorsal Root Ganglion (DRG) Neurons

CCR2 is expressed by dorsal root ganglion (DRG) neurons, and its expression can be enhanced in models of neuropathic pain nih.govpnas.org. Upregulation of both CCL2 and CCR2 has been observed in DRG neurons in various chronic pain models, suggesting a role for CCR2 signaling within the DRG in contributing to nociceptor hyperexcitability pnas.org. Compression of the DRG has also been shown to cause upregulation of Ccr2 mRNA in both neuronal and non-neuronal cells researchgate.net. In the spinal cord, CCL2 and CCR2 are also increased, with CCR2 mainly increased in macrophages in the DRG and in neurons in the spinal cord in some pain models researchgate.net.

Role in Nociceptor Sensitization

The CCL2/CCR2 system is implicated in nociceptor sensitization, a process that contributes to heightened pain sensation pnas.orgresearchgate.net. CCL2, a ligand for CCR2, can act as a nociceptor sensitizer (B1316253) researchgate.net. Upregulation of CCL2 in inflamed tissues suggests its involvement in inflammatory hypernociception researchgate.net. Blocking the CCL2/CCR2 system with antagonists like this compound can counteract inflammatory hyperalgesia researchgate.net. This compound has been shown to dose-dependently inhibit thermal hyperalgesia in acutely and chronically inflamed mice researchgate.netd-nb.info. Intrathecal administration of this compound has also been found to attenuate tactile/thermal hypersensitivity in neuropathic pain models nih.gov. While subcutaneous administration of this compound inhibited thermal hyperalgesia, it did not reduce inflammatory mechanical allodynia in some studies researchgate.net.

Glial Cell Activation and Proinflammatory Factor Release

Activated glial cells, including microglia and astrocytes, are crucial players in neuroinflammation and the development of neuropathic pain. They release pronociceptive mediators, such as cytokines and chemokines, which contribute to peripheral and central sensitization mdpi.comnih.gov. This compound has been shown to diminish nerve injury-induced microglial activation at the spinal cord level mdpi.com. Repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors, including IL-1beta, IL-18, IL-6, and inducible nitric oxide synthase (iNOS), in the spinal cord and/or DRG in neuropathic rats nih.gov. Furthermore, this compound elevated the spinal protein level of antinociceptive factors like IL-1alpha and IL-18 binding protein nih.gov. This suggests that this compound's effects on pain are, at least in part, mediated by modulating glial cell activation and the subsequent release of pro- and anti-inflammatory factors nih.govresearchgate.net.

Modulation of TRP Channel Activity (e.g., TRPV1)

While this compound is primarily characterized as a CCR2 antagonist, its effects in pain pathways may indirectly involve transient receptor potential (TRP) channels, such as TRPV1. TRPV1 is a non-selective cation channel involved in the detection of painful thermal stimuli and is modulated by various inflammatory mediators cuni.cz. Studies have explored the interplay between CCR2 signaling and TRPV1 in the context of pain. For instance, in sickle cell disease mice, acute blockade of CCR2 with this compound significantly decreased nocifensive responses following intraplantar capsaicin (B1668287) injection, a TRPV1 agonist nih.gov. This suggests that ongoing CCR2 activity in these mice contributes to the responsiveness of peripheral TRPV1 signaling pathways nih.gov. While this indicates a functional link between CCR2 signaling and TRPV1-mediated responses, the direct modulation of TRPV1 channel activity by this compound itself is not explicitly detailed as a mechanism of action in the provided research findings nih.govcuni.czresearchgate.netapexbt.com. The observed effects likely stem from the blockade of CCR2 and the downstream consequences on neuronal excitability and the inflammatory milieu, which can indirectly influence TRP channel function.

Advanced Research Methodologies and Approaches for Rs 504393 Studies

In Vitro Experimental Systems

In vitro studies are crucial for dissecting the direct effects of RS 504393 on cells expressing CCR2 and for elucidating the underlying molecular pathways. These systems provide controlled environments to examine cellular responses without the complexities of a whole organism.

Cell Lines

Various cell lines are utilized to study the effects of this compound, particularly those that express the CCR2 receptor or are involved in inflammatory and immune responses where CCR2 signaling plays a role.

THP-1 cells: Human monocytic leukemia cells (THP-1) are frequently used due to their high expression of CCR2 and their ability to differentiate into macrophage-like cells. imrpress.comnih.govresearchgate.netresearchgate.net THP-1 cells undergo enhanced migration in the presence of CCL2, which can be significantly reduced by CCR2 antagonists like this compound. nih.govfrontiersin.org Studies have shown that CCL2 can promote M1 polarization in THP-1 macrophages, and knocking down CCR2 expression in these cells suppresses the pro-inflammatory response and M1 polarization induced by CCL2. imrpress.comresearchgate.net this compound has been shown to decrease the proliferation of tumor cells, including THP-1, when grown in serum-free medium and treated with the antagonist or a CCL2 neutralizing antibody. nih.gov

A549 cells: This human alveolar basal epithelial cell line is also used in studies investigating the effects of CCL2/CCR2 signaling, including the impact of CCR2 antagonists such as this compound on cell proliferation. nih.gov

RAW264.7 cells: This murine macrophage cell line is employed to study macrophage activation and migration. researchgate.netscience.gov this compound has been reported to be effective in blocking CCL2-induced migration of murine macrophage cell lines at concentrations like 10 μM. nih.gov

Chemotaxis Assays

Chemotaxis assays are fundamental for evaluating the ability of this compound to inhibit cell migration towards chemokine gradients, a key function of CCR2.

These assays typically involve placing cells in a chamber separated by a porous membrane from a lower chamber containing a chemoattractant like CCL2 (also known as MCP-1). The number of cells migrating through the membrane is then quantified. This compound has been shown to inhibit MCP-1 chemotaxis with an IC50 of 330 nM. apexbt.comabcam.comabcam.co.jprndsystems.com Studies using transwell plates with a 5-µm pore size have demonstrated that this compound inhibits the migration of isolated monocytes towards MCP-1. plos.org A highly selective CCR2 antagonist, this compound, dramatically inhibited MCP-1-induced monocyte migration with an inhibitory effect similar to that of irbesartan (B333) in one study. plos.org

Gene Expression Analysis (RT-qPCR, Western Blotting)

Techniques such as quantitative reverse transcription polymerase chain reaction (RT-qPCR) and Western blotting are used to analyze the impact of this compound on the expression levels of genes and proteins involved in CCR2 signaling pathways and downstream cellular responses.

RT-qPCR is used to measure mRNA levels of target genes, while Western blotting is used to detect and quantify protein levels. These methods can reveal how this compound treatment affects the expression of CCR2 itself, its ligands (like CCL2), pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β), fibrosis markers (e.g., COL1A1, COL3A1, TGF-β), and other relevant proteins. imrpress.comresearchgate.netnih.govresearchgate.net For example, studies in rat models have used RT-qPCR and Western blotting to assess changes in mRNA and protein levels of CCL2, CCR2, and fibrosis markers in tissues after this compound treatment. imrpress.comresearchgate.net this compound has been shown to downregulate the expression of pro-inflammatory mediators like IL-1β and TNF-α and upregulate anti-apoptotic proteins like BCL-2 in vitro. nih.gov

Immunocytochemistry and Flow Cytometry

Immunocytochemistry and flow cytometry are valuable techniques for visualizing and quantifying protein expression on or within cells, as well as analyzing cell populations and their characteristics.

Immunocytochemistry allows for the localization of specific proteins within cells or tissues using labeled antibodies. Flow cytometry enables the high-throughput analysis of cell populations based on the expression of cell surface or intracellular markers, providing quantitative data on cell types, activation states, and protein expression levels. These methods can be used to assess CCR2 expression on different cell types, analyze the polarization state of macrophages (e.g., M1/M2 ratio), and quantify the number of specific cell populations in mixed cultures or tissue samples after this compound treatment. abcam.comabcam.co.jprndsystems.comnih.gov Flow cytometry has been used to confirm that this compound reduced hemin-induced apoptosis in vitro. nih.gov Studies have also used flow cytometry to identify and quantify myeloid-derived suppressor cells (MDSCs) based on markers like CD45, CD11b, HLA-DR, and CD33 in the context of this compound research. researchgate.net

Receptor Binding Assays

Receptor binding assays are employed to directly measure the affinity and selectivity of this compound for the CCR2 receptor. These assays typically involve using radiolabeled ligands that bind to CCR2 and assessing the ability of unlabeled this compound to displace the binding of the labeled ligand. This allows for the determination of parameters such as inhibition constant (Ki) or IC50 values. This compound is characterized as a highly selective CCR2 chemokine receptor antagonist with reported IC50 values in the nanomolar range for CCR2 and significantly higher values for other receptors like CCR1, confirming its selectivity. apexbt.comabcam.comabcam.co.jprndsystems.combio-techne.com

In Vivo Animal Models

In vivo studies using animal models are essential for evaluating the efficacy of this compound in complex biological systems and for investigating its effects on disease progression, immune cell infiltration, and tissue remodeling.

Various animal models are used depending on the specific research question, often mimicking human diseases where CCR2 plays a significant role, such as inflammatory conditions, fibrosis, and cancer. For example, this compound has been studied in rat models of rheumatic heart disease to assess its impact on macrophage recruitment, inflammation, and fibrosis in valve tissues. imrpress.comresearchgate.net Mouse models of scleroderma induced by bleomycin (B88199) have been used to examine the antifibrogenic effects of this compound, showing reduced dermal fibrosis and decreased numbers of mast cells and myofibroblasts. nih.gov this compound has also been investigated in mouse models of bladder cancer to study its effect on the recruitment of myeloid-derived suppressor cells (MDSCs) into the tumor microenvironment. researchgate.net Studies in neuropathic rat models have explored the influence of this compound on nociceptive factors and opioid analgesic potency. nih.govresearchgate.netresearchgate.net In vivo studies often involve administering this compound to the animals and then analyzing tissues and cells using techniques like immunohistochemistry, RT-qPCR, Western blotting, and flow cytometry to assess changes in cellular infiltration, gene and protein expression, and histological markers of disease severity. imrpress.comresearchgate.netnih.govresearchgate.netnih.govnih.govnih.gov this compound treatment in a bladder outlet obstruction (BOO) induced bladder remodeling rat model significantly decreased macrophage infiltration and attenuated bladder fibrosis. nih.gov In a subarachnoid hemorrhage mouse model, this compound was shown to attenuate neuroinflammation and neuronal apoptosis. nih.gov

Rodent Models of Inflammation and Fibrosis (e.g., RHD rat model, UUO, bleomycin-induced scleroderma)

This compound has been investigated in various rodent models to understand its effects on inflammation and fibrosis. In a rheumatic heart disease (RHD) rat model, intraperitoneal administration of this compound significantly reduced macrophage infiltration, inflammation, and fibrosis in valve tissues compared to a solvent-treated group. researchgate.netimrpress.com This suggests a crucial role for CCR2+ macrophages in the valvular remodeling process in RHD. imrpress.com The treatment with this compound in RHD rats led to a marked reduction in the total count of CD68-labeled macrophages, specifically decreasing both CCR2+ and M1-type macrophages. imrpress.com Analysis of valve tissues in RHD rats showed a significant upregulation in CCL2 expression and a notable increase in macrophage numbers, which were effectively attenuated by this compound treatment. imrpress.com

In the context of kidney fibrosis, blockade of CCR2 with this compound has shown preventive effects on progressive renal injury characterized by fibrosis associated with inflammatory cell infiltration. nih.gov this compound inhibited MCP-1-induced chemotaxis and reduced acute tubular necrosis and cell infiltration in ischemia-reperfusion injury in kidneys, suggesting that these anti-inflammatory effects contribute to the reduction in renal injury in this model. nih.gov Studies using the bleomycin-induced pulmonary fibrosis rat model investigate the time course of inflammation and fibrosis and the effect of timing of anti-inflammatory and anti-fibrotic treatments. nih.govresearchgate.net While the bleomycin model involves macrophage infiltration and elevated levels of MCP-1, research specifically detailing the use of this compound in this model for scleroderma or pulmonary fibrosis was not prominently found in the search results, although the model itself is well-established for studying fibrosis and inflammation. nih.govresearchgate.netnih.gov

In a bladder outlet obstruction (BOO) rat model, oral administration of this compound significantly decreased the infiltration of both M1 and M2 macrophages in bladder tissue, and bladder fibrosis was attenuated by the treatment. researchgate.net This highlights the pivotal role of macrophages in bladder remodeling and suggests targeting the MCP-1/CCR2 pathway as a potential therapeutic strategy for bladder fibrosis. researchgate.net

This compound has also been used in mouse models of osteoarthritis (OA). Pharmacological blockade of CCR2 signaling with this compound significantly attenuated OA disease progression and severity in mice, linked to a reduction in synovial macrophage accumulation. stanford.edu this compound diminished cartilage damage, synovitis, and osteophyte formation in these models. stanford.edu

Cancer Xenograft and Syngeneic Models

Research utilizing cancer models has explored the role of CCR2 and the effects of its antagonist, this compound, particularly in the context of the tumor microenvironment and immune cell recruitment. In a bladder cancer mouse model, this compound, as a selective CCR2 antagonist, has shown activity in blocking the recruitment of monocytic myeloid-derived suppressed cells (M-MDSCs) and tumor-associated macrophages (TAMs) into tumors, especially following gemcitabine (B846) treatment. researchgate.netfrontiersin.org Gemcitabine treatment was found to promote the generation of CCL2, which recruits M-MDSCs via CCR2, contributing to immune suppression and cancer progression. researchgate.net this compound inhibited this recruitment. researchgate.net

In Kaposi Sarcoma (KS) models, inhibition of monocyte recruitment and TAM infiltration by a CCR2 antagonist inhibited the growth rate of D6-negative KS tumors. aacrjournals.org Adoptive transfer experiments in this context demonstrated that coinjection of bone marrow-derived macrophages (BMDM) promoted D6+ KS growth. aacrjournals.org this compound was used as a pharmacologic inhibitor of CCR2 in these in vivo experiments. aacrjournals.org

Studies in pancreatic cancer syngeneic models have also investigated the CCL2-CCR2 axis. Inhibition of this axis using a CCR2 inhibitor like this compound impaired macrophage infiltration and affected tumor recurrence following the extinction of oncogenic KRAS. nih.gov This suggests a critical role of CCL2-mediated macrophage infiltration in the bypass of KRAS dependency. nih.gov

Neuropathic Pain Models (e.g., Chronic Constriction Injury, Diabetic Neuropathy)

This compound has been studied in rodent models of neuropathic pain, particularly those involving chronic constriction injury (CCI) and diabetic neuropathy. In rats subjected to CCI of the sciatic nerve, repeated intrathecal administration of this compound attenuated tactile/thermal hypersensitivity and enhanced the analgesic properties of opioids like morphine and buprenorphine. nih.govnih.gov This was associated with a reduction in microglial activation and spinal upregulation of CCL2 and CCR2. nih.gov Repeated administration of this compound reduced the mRNA and/or protein levels of pronociceptive factors such as IL-1beta, IL-18, IL-6, and inducible nitric oxide synthase (iNOS) in the spinal cord and/or dorsal root ganglia (DRG). nih.gov It also elevated the spinal protein level of antinociceptive IL-1alpha and IL-18 binding protein. nih.gov These findings suggest that CCR2 is a promising target for diminishing neuropathic pain and enhancing opioid analgesic effects. nih.gov

In a streptozotocin (B1681764) (STZ)-induced mouse model of diabetic neuropathic pain, studies have investigated the role of chemokines and their receptors, including CCR2. While CCL2 mRNA levels were found to be elevated in the spinal cord in this model, CCR2 spinal mRNA levels were not consistently changed, and protein levels showed no significant differences compared to control mice at certain time points. uj.edu.plmdpi.com Although one study compared the effects of this compound with other chemokine receptor antagonists in the STZ-induced model, it suggested that CCR4 blockade might be more effective than CCR2 blockade in diminishing neuropathic pain-related symptoms in diabetic neuropathy in mice. uj.edu.pl However, other research highlights the general importance of CCR2 and its ligands in rodent models of pain, including diabetic neuropathy. mdpi.com

Ischemia-Reperfusion Models

This compound has demonstrated protective effects in ischemia-reperfusion injury models, particularly in the kidneys and heart. It has been shown to inhibit ischemia-reperfusion injury in kidneys. tocris.comrndsystems.comabcam.com Studies have reported that oral administration of this compound protects against ischemia-reperfusion injury in the kidney, with similar results observed in CCR2-knockout mice. nih.govmdpi.com This protective effect is linked to the reduction of acute tubular necrosis and cell infiltration. nih.gov

In an acute myocardial ischemia-reperfusion injury (IRI) model in rats, administration of this compound decreased cardiomyocyte apoptosis, reduced myocardial damage, and lowered proinflammatory cytokine levels following the injury. nih.gov This research also utilized RNA sequencing and other molecular biology techniques to investigate the underlying mechanisms, finding that splenic nerve neuromodulation reduced the levels of CCR2, CCL2, and CCL7, and the application of this compound inhibited CCR2. nih.gov

Adoptive Transfer Experiments

Adoptive transfer experiments have been employed to elucidate the role of specific cell populations, often involving CCR2+ monocytes and macrophages, and the impact of this compound on their migration and function. In a diabetic renal injury model, adoptive transfer of CCR2+/+ or CCR2-/- monocytes into diabetic CCR2-/- mice reversed the protective effects observed in diabetic CCR2-/- mice, as evaluated by increased albuminuria and kidney macrophage recruitment. nih.gov This indicated that monocytes directly contribute to the renal-protective effect of CCR2 deficiency in diabetes. nih.gov

In Kaposi Sarcoma (KS) models, direct assessment of the requirement of tumor-associated macrophages (TAMs) for KS growth was demonstrated by adoptive transfer experiments showing that coinjection of bone marrow-derived macrophages (BMDM) promoted D6+ KS growth. aacrjournals.org

Adoptive transfer of Ly6C+ monocytes into CCl4-treated mice was used to study monocyte migration into the pancreas. plos.org A specific CCR2 antagonist, this compound, inhibited the occurrence of EGFP+ pancreatic stellate cells (PaSCs) in injured mice in this model. plos.org This supports the proposition that CCR2+ monocytes migrate into the pancreas, possibly via the MCP-1/CCR2 pathway, and give rise to PaSCs. plos.org

In the context of LPS-induced footpad inflammation, a CCR2 antagonist (this compound) was used in adoptive transfer experiments to show that blocking CCR2 prevents myelomonocytic cell accumulation in draining lymph nodes of D6-deficient mice. ashpublications.org This was observed for both CD11b+Gr1low and CD11b+Gr1hi cells, being more complete for CD11b+Gr1hi cells, consistent with their higher CCR2 levels. ashpublications.org

Omics Approaches for Comprehensive Analysis

Transcriptomics (mRNA Expression Profiling)

Transcriptomics, particularly mRNA expression profiling, has been utilized in studies involving this compound or the CCR2 pathway to gain comprehensive insights into the molecular changes associated with disease models and therapeutic interventions.

In a study investigating potential drug repurposing candidates for SARS-CoV-2, gene expression profiling (RNA-seq and L1000 data) was applied to generate transcriptional signatures from infected lung cultures and cell lines. biorxiv.orgbiorxiv.org Analysis of these signatures identified a region in pharmacological gene expression space that appeared to negatively impact virus replication. biorxiv.orgbiorxiv.org this compound was among the drugs identified as potential SARS-CoV-2 inhibitor candidates based on these analyses, although it demonstrated only modest reduction of viral load in human organoids compared to other candidates. biorxiv.orgbiorxiv.org Transcriptomic profiling revealed that while genes involved in cholesterol biosynthesis were still upregulated in differential expression analysis in amlodipine (B1666008) and terfenadine (B1681261) treated organoids, trifluoperazine (B1681574) and this compound treated organoids lacked enrichment in certain pathways, which was reflected in their decreased efficacy to lower viral reads. biorxiv.org

In the RHD rat model, RT-qPCR was employed to detect mRNA levels of pro-inflammatory cytokines, fibrosis markers, and macrophage markers in valve tissues after this compound treatment. imrpress.com This analysis revealed a significant upregulation in CCL2 expression and other markers in RHD rats, which were attenuated by this compound. imrpress.com

Studies in neuropathic pain models using CCI have also utilized mRNA analysis (RT-qPCR) to examine the influence of this compound on the expression of nociceptive factors in the spinal cord and DRG. nih.govnih.gov Repeated administration of this compound reduced the mRNA levels of pronociceptive factors like IL-1beta, IL-18, IL-6, and iNOS. nih.gov In the STZ-induced diabetic neuropathic pain model, mRNA analysis has shown elevated CCL2 levels in the spinal cord, although CCR2 mRNA levels were not consistently changed. uj.edu.plmdpi.com

In the bleomycin-induced pulmonary fibrosis rat model, mRNA expression of TGF-β1, as well as MCP-1 and CSF-1, were significantly elevated, indicating their role in sclerotic lesion formation. nih.gov While this compound's direct effect on these specific mRNA levels in this model wasn't detailed in the search results, transcriptomic analysis is a relevant approach in such fibrosis models.

A study on liver fibrosis in mice used single-cell transcriptomic analysis (scRNA-seq) to reveal a hepatic stellate cell activation roadmap. nih.gov This study mentioned that the CCR2 antagonist RS-504393 blocks CCL2 secreted by activated hepatic stellate cells. nih.gov Bulk transcriptomic analysis was also performed on isolated mouse HSCs to study the effects of other treatments. nih.gov

In an acute myocardial IRI model, RNA sequencing was performed, and it was found that the negative regulation of chemokines production pathway was enriched, and splenic nerve neuromodulation reduced the levels of CCR2, CCL2, and CCL7 mRNA. nih.gov

Data Table Examples:

Model TypeThis compound EffectKey FindingCitation
RHD Rat ModelReduced macrophage infiltration, inflammation, and fibrosis in valve tissues.CCR2+ macrophages are pivotal in valvular remodeling. researchgate.netimrpress.com
Bladder Outlet Obstruction (BOO) Rat ModelDecreased M1 and M2 macrophage infiltration, attenuated bladder fibrosis.Macrophages play a pivotal role in bladder remodeling; targeting MCP-1/CCR2 is a potential strategy. researchgate.net
Chronic Constriction Injury (CCI) Rat ModelAttenuated tactile/thermal hypersensitivity, enhanced opioid analgesia.CCR2 is a promising target for neuropathic pain and enhancing opioid effects. nih.govnih.gov
Kidney Ischemia-Reperfusion InjuryInhibited injury, reduced acute tubular necrosis and cell infiltration.Anti-inflammatory effects contribute to reduced renal injury. tocris.comrndsystems.comabcam.comnih.govmdpi.com
Acute Myocardial Ischemia-Reperfusion InjuryDecreased cardiomyocyte apoptosis, reduced myocardial damage, lowered cytokines.Inhibits CCR2 and affects chemokine production pathways. nih.gov
Kaposi Sarcoma (KS) Mouse Model (D6-negative)Inhibited growth rate.Inhibition of monocyte/TAM recruitment affects tumor growth. aacrjournals.org
Pancreatic Cancer Syngeneic ModelsImpaired macrophage infiltration.CCL2-mediated macrophage infiltration is critical in bypass of KRAS dependency. nih.gov
Osteoarthritis (OA) Mouse ModelAttenuated disease progression/severity, reduced synovial macrophage accumulation.Pharmacological blockade of CCL2/CCR2 diminishes OA by reducing macrophage accumulation. stanford.edu
CCl4-induced Pancreatic Injury Mouse ModelInhibited occurrence of pancreatic stellate cells.CCR2+ monocytes migrate to the pancreas and may give rise to PaSCs. plos.org
LPS-induced Footpad Inflammation Mouse ModelPrevented myelomonocytic cell accumulation in draining lymph nodes.Blocking CCR2 affects immune cell accumulation in inflamed tissues/lymph nodes. ashpublications.org
SARS-CoV-2 Infected Cells/OrganoidsModest reduction of viral load (in organoids).Identified as a potential candidate via transcriptomic analysis, but with limited efficacy in organoids. biorxiv.orgbiorxiv.org

Proteomics (Protein Expression Profiling)

Proteomics, the large-scale study of proteins, can be employed to investigate how this compound treatment affects protein expression profiles in various biological systems. Changes in protein abundance and modification can provide insights into the cellular pathways modulated by CCR2 antagonism. For instance, studies in rheumatic heart disease (RHD) rat models have utilized techniques like RT-qPCR and Western blotting to assess the expression levels of pro-inflammatory cytokines, fibrosis markers, and macrophage markers in valve tissues following this compound treatment imrpress.com. This type of protein profiling helps to understand the impact of CCR2 blockade on the inflammatory and fibrotic processes at a molecular level imrpress.com. While comprehensive, unbiased whole-tissue proteomics directly linked to this compound treatment were not explicitly detailed in the search results, the application of such methods in related inflammatory and fibrotic conditions, where CCR2 plays a role, highlights their potential relevance to this compound research researchgate.netmdpi.com. Studies in RHD rats treated with this compound have shown reduced expression levels of markers such as TNF-α, IL-6, TGF-β, CCL2, CCR2, CD68, COL1A1, and COL3A1 in valve tissues imrpress.com.

Metabolomics

Metabolomics involves the comprehensive study of metabolites within a biological system. This approach can reveal metabolic changes associated with disease states and therapeutic interventions like this compound administration. Analyzing the metabolome can help identify biomarkers of disease progression or treatment response and provide functional insights into the effects of CCR2 antagonism. While direct metabolomic studies specifically on this compound were not prominently found, metabolomic assessments are utilized in research areas where CCR2 antagonists are relevant, such as inflammation and metabolic diseases tesisenred.netresearchgate.net. These studies demonstrate the utility of metabolomics in understanding the broader biological impact of interventions targeting pathways involving chemokine receptors researchgate.net.

Structure-Activity Relationship (SAR) Studies for CCR2 Antagonism

Structure-Activity Relationship (SAR) studies are fundamental in drug discovery to understand how variations in chemical structure influence the biological activity of a compound. For this compound, SAR studies focus on identifying the structural features critical for its potent and selective antagonism of the CCR2 receptor.

Chemical Modifications and Their Impact on Selectivity and Potency

SAR studies on spiropiperidine derivatives, including this compound, have been conducted to optimize their activity against CCR2. These studies involve synthesizing analogs with specific chemical modifications and evaluating their binding affinity and functional activity (e.g., inhibition of chemotaxis) at CCR2 and other related receptors like CCR1 to assess selectivity tocris.comabcam.comnih.gov. For example, modifications to the spiropiperidine core and attached functional groups can significantly impact potency and selectivity profiles nih.gov. While specific detailed data tables on the impact of various chemical modifications of this compound analogs were not extensively provided in the search results, the literature indicates that such studies were instrumental in identifying this compound as a highly potent and selective CCR2 antagonist nih.gov. This compound exhibits significantly higher potency for CCR2b compared to CCR1 tocris.comabcam.com.

Identification of Key Pharmacophoric Features

Pharmacophoric features are the essential molecular characteristics required for a compound to bind to a receptor and exert its biological effect. For CCR2 antagonists like this compound, identifying these features involves analyzing the structural properties necessary for high-affinity binding to the CCR2 binding site. In silico docking simulations and structural analysis of CCR2 with antagonists have been used to propose binding modes and identify key interactions nih.govacs.org. Studies suggest that a basic nitrogen atom present in spiropiperidine compounds, such as this compound, may be important for interacting with specific residues in the CCR2 binding site, such as Glu291 nih.gov. Hydrophobic and aromatic residues within the receptor's binding pocket also play a role in the interaction with CCR2 antagonists acs.org.

Pharmacokinetic and Pharmacodynamic Modeling (Preclinical)

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) modeling are essential for understanding how the body handles this compound (absorption, distribution, metabolism, excretion) and how the compound affects biological processes over time in animal models. This information is crucial for designing effective dosing strategies and predicting potential in vivo efficacy.

Systemic and Local Administration Routes (e.g., Intraperitoneal, Intrathecal, Intraplantar, Intravenous, Intradermal)

Preclinical studies investigating this compound have utilized various administration routes depending on the research question and the disease model being studied. These routes include systemic administration methods like oral gavage and intravenous injection, as well as local administration routes such as intraperitoneal, intrathecal, intraplantar, and intradermal injections medchemexpress.comimrpress.comnih.govmdpi.comneurosci.cnresearchgate.net.

Intraperitoneal (IP) administration: Used in studies to deliver this compound into the abdominal cavity, allowing for systemic absorption. This route has been used in RHD rat models to assess the impact of CCR2 blockade on macrophage infiltration, inflammation, and fibrosis in valve tissues imrpress.com.

Intrathecal administration: Involves injecting this compound into the cerebrospinal fluid, often used in pain research to target the spinal cord directly neurosci.cn. Studies have shown that intrathecal administration of this compound can reverse long-term potentiation in the spinal cord, suggesting a role in modulating central sensitization in pain pathways neurosci.cn.

Intraplantar administration: Involves injecting this compound into the paw, commonly used in models of inflammatory pain to assess local effects researchgate.netefic-congress.org.

Intravenous (IV) administration: Delivers this compound directly into the bloodstream, providing rapid systemic exposure. This route has been used to study the effects of this compound on inflammatory responses in models like LPS-induced lung injury medchemexpress.com.

Intradermal administration: Involves injecting this compound into the skin, used in models like bleomycin-induced scleroderma to investigate local therapeutic effects on dermal fibrosis nih.gov. In one study, intradermal injection of this compound prior to bleomycin injection suppressed dermal fibrosis and decreased dermal thickness nih.gov.

The choice of administration route in preclinical studies is guided by the specific disease model and the desired tissue distribution and exposure of this compound. Oral administration has also been explored in some preclinical settings mdpi.com.

Table: this compound Preclinical Administration Routes and Study Contexts

Administration RoutePreclinical Model/ContextObserved EffectsSource
IntraperitonealRheumatic Heart Disease (RHD) rat modelReduced macrophage infiltration, inflammation, and fibrosis in valve tissues. imrpress.com
IntrathecalSpinal cord (pain research)Reversed long-term potentiation evoked by C-fiber stimulation. neurosci.cn
IntraplantarInflammatory pain modelsUsed to assess local effects on pain and inflammation. researchgate.net
IntravenousLPS-induced lung injury modelSuppressed elevated leukocytes and total protein in BALF, downregulated inflammatory markers. medchemexpress.com
IntradermalBleomycin-induced scleroderma mouse modelSuppressed dermal fibrosis, decreased dermal thickness, reduced mast cells, myofibroblasts, and collagen deposition. nih.gov
OralExercise-induced inflammation, ischemia-reperfusion injuryExacerbated exercise-induced inflammation in some tissues; protected against ischemia-reperfusion injury in kidney. mdpi.com

Dose-Response Relationships

Dose-response studies are critical in characterizing the pharmacological profile of this compound, a selective antagonist of the CCR2 chemokine receptor. These studies aim to determine the relationship between the magnitude of the response and the dose of this compound administered. Research has explored the effects of varying concentrations and dosages of this compound across different experimental models and conditions.

In studies involving isolated neurons from sickle cell disease (SCD) mice, concentrations of this compound ranging from 0.1 to 10 μM were tested for their ability to inhibit the enhanced response to capsaicin (B1668287). While 0.1 μM and 1 μM were tested, only a concentration of 10 μM fully inhibited the increased number of SCD neurons responsive to 5 nM capsaicin. It was predicted that concentrations between 1 μM and 10 μM would result in partial inhibition of these neurons nih.gov.

In behavioral studies in mice, different subcutaneous doses of this compound were investigated. Doses of 1 mg/kg, 3 mg/kg, and 10 mg/kg were administered. In Berk SS mice, 10 mg/kg of this compound significantly increased the time spent on a colder surface, indicating a reduction in cold sensitivity. Doses of 1 mg/kg and 3 mg/kg did not show a statistically significant effect in this specific assay in Berk SS mice compared to vehicle, although 3 mg/kg had a noticeable, albeit statistically insignificant, effect on withdrawal thresholds in Townes AS mice nih.gov.

Intrathecal administration of this compound has also been studied for its dose-dependent effects on thermal hyperalgesia in mice. Doses ranging from 0.3 to 3 μg, co-administered with CCL2, progressively blocked thermal hyperalgesia in a dose-dependent manner medchemexpress.comimmune-system-research.com.

In a neuropathic pain model in rats, intrathecal administration of this compound at a dose of 20 μg/5 μl was used in both preemptive and repeated dosing regimens nih.gov. This dose was selected based on previous research suggesting the need for preemptive administration to modulate microglial cells nih.gov.

The IC50 values provide another measure of the dose-response relationship, indicating the concentration of this compound required to inhibit 50% of a specific biological activity. This compound exhibits high selectivity for CCR2, with reported IC50 values of 89 nM or 98 nM for human recombinant CCR2b, compared to > 100 μM for CCR1 medchemexpress.comimmune-system-research.comtocris.comrndsystems.comcaymanchem.com. It also inhibits MCP-1 chemotaxis with an IC50 of 330 nM medchemexpress.comtocris.comrndsystems.com.

Table 1 summarizes some of the dose-response findings for this compound in various experimental contexts.

Study TypeModel SystemThis compound Concentration/DoseObserved EffectCitation
In vitro Calcium ImagingIsolated SCD Neurons0.1 - 10 μM10 μM fully inhibited capsaicin response; 1-10 μM predicted partial inhibition. nih.gov
Behavioral (Cold Sensitivity)Berk SS Mice (subcutaneous)1 mg/kg, 3 mg/kg, 10 mg/kg10 mg/kg increased time on cold plate; 1 & 3 mg/kg not statistically significant. nih.gov
Behavioral (Thermal Hyperalgesia)Mice (intrathecal)0.3 - 3 μgProgressive dose-dependent blockade of thermal hyperalgesia with CCL2. medchemexpress.comimmune-system-research.com
Neuropathic Pain (Behavioral/Biochemical)Rats (intrathecal)20 μg/5 μlUsed in preemptive and repeated dosing; influenced pain behavior and biochemical markers. nih.gov
In vitro Receptor BindingHuman Recombinant ReceptorsIC50 valuesCCR2b: 89-98 nM; CCR1: > 100 μM. medchemexpress.comimmune-system-research.comtocris.comrndsystems.comcaymanchem.com
In vitro ChemotaxisMCP-1 inducedIC50 value330 nM inhibition of chemotaxis. medchemexpress.comtocris.comrndsystems.com

Time-Course Studies

Time-course studies are essential for understanding the temporal effects of this compound and the dynamics of the biological processes it modulates. These studies involve assessing changes in specific parameters over a period after administration of this compound or in the context of conditions where its target, CCR2, is involved.

Research in a rat model of chronic constriction injury (CCI) of the sciatic nerve investigated the time course of changes in mRNA and protein levels of factors like CD40/Iba-1, CCL2, and CCR2 in the spinal cord and dorsal root ganglia (DRG). This study observed a time course for the development of tactile and thermal hypersensitivity, which typically developed by day 2 and lasted until day 14 after injury. A similar time course was noted for microglial cell activation, with the strongest upregulation of Iba-1 observed on day 7 post-CCI. Simultaneous upregulation of spinal protein levels of CCL2 and CCR2 was also revealed on days 2 and 7 after CCI nih.gov. Preemptive and repeated intrathecal administration of this compound was performed over 7 days in this model, with behavioral tests conducted on day 7 post-CCI, 30-35 minutes after the last drug injection nih.gov.

In studies involving isolated cells, time course experiments have been conducted to assess cellular responses to stimuli in the presence of this compound. For instance, in experiments with isolated neurons, cells were incubated with 100 nM CCL2 for 10 or 30 minutes prior to the application of capsaicin to assess the time-dependent effects of CCL2 and the influence of CCR2 antagonism by this compound nih.gov.

Research into nonischemic cardiomyopathy in mice utilized time course studies to examine the dynamics of cardiac macrophage populations following transverse aortic constriction (TAC). These studies showed that cardiac macrophages increased significantly by 3 days post-TAC, peaked at 7 days, returned to baseline after 2 weeks, and then increased modestly at 4 weeks. Blockade of monocyte infiltration with this compound was assessed in this context pnas.org.

Another study investigating the role of CCR2 signaling in exercise-induced inflammation in mice involved sacrificing mice at different time points relative to exercise and this compound administration. Mice were sacrificed 24 hours after exercise in one set of experiments, and immediately after exercise in another, with this compound administered 1 hour before and/or 12 hours after the first administration mdpi.com.

Table 2 summarizes some key aspects of time-course studies involving this compound or the biological processes it affects.

Study TypeModel SystemTime Points/Duration of StudyRelevant Findings Related to Time CourseCitation
Neuropathic Pain (Biochemical)Rat CCI ModelDays 1, 2, 4, 7, 14, 35 post-CCITime course of CCL2/CCR2 upregulation and microglial activation observed, peaking around day 7. nih.govresearchgate.net
In vitro Cellular ResponseIsolated Neurons10 or 30 minutes incubationAssessed time-dependent effects of CCL2 prior to capsaicin application with/without this compound. nih.gov
Cardiac Macrophage DynamicsMouse Nonischemic Cardiomyopathy3 days, 7 days, 2 weeks, 4 weeks post-TACObserved dynamic changes in macrophage populations over time; this compound effect assessed within this context. pnas.org
Exercise-Induced InflammationMouse Exercise ModelImmediately after exercise, 24 hours after exerciseSacrifice points relative to exercise and this compound administration to assess temporal effects. mdpi.com

Potential Therapeutic Applications

This compound has shown potential across a range of disease areas due to its ability to block the recruitment and activation of CCR2+ monocytes and macrophages, which are key players in numerous pathological processes. imrpress.comfrontiersin.orgresearchgate.netnih.govstanford.edujacc.org

Anti-inflammatory Therapies

Inflammation is a fundamental process involved in the pathogenesis of many diseases, and the recruitment of inflammatory monocytes and macrophages via the CCL2/CCR2 axis is a critical step in driving and perpetuating inflammatory responses. rsc.orgfrontiersin.orgstanford.edu this compound has demonstrated anti-inflammatory effects in various preclinical models. For instance, it significantly reduced macrophage infiltration and inflammation in the valve tissues of rats with rheumatic heart disease (RHD). imrpress.comresearchgate.netnih.gov Studies have also shown that this compound can downregulate the expression of pro-inflammatory mediators like IL-1β and TNF-α. immune-system-research.comnih.gov In a model of experimental allergic conjunctivitis, inhibition of CCR2 by this compound suppressed acute inflammatory responses and mast cell degranulation. arvojournals.org Furthermore, this compound has been shown to inhibit LPS-induced pulmonary edema and reduce inflammatory responses in the context of subarachnoid hemorrhage by alleviating neuroinflammation. immune-system-research.comnih.gov

Anti-fibrotic Therapies

Fibrosis, the excessive accumulation of extracellular matrix proteins, is a common consequence of chronic inflammation and tissue injury in various organs. CCR2+ macrophages are recognized as significant contributors to the development and progression of fibrosis. frontiersin.orgnih.gov Research indicates that blocking CCR2 signaling can attenuate fibrosis in different organ systems. This compound has been shown to significantly reduce fibrosis in the valve tissues of RHD rats. imrpress.comresearchgate.netnih.gov In models of kidney injury, this compound reduced renal pathology, particularly extensive interstitial fibrosis mediated by decreased type I collagen synthesis. immune-system-research.comnih.govnih.gov Studies in cardiac fibrosis models have also demonstrated that this compound can attenuate interstitial fibrosis. nih.govjacc.orgmdpi.com

Here is a summary of anti-fibrotic effects observed with this compound in preclinical models:

Disease ModelObserved Anti-fibrotic EffectSource
Rheumatic Heart Disease (Rat)Reduced fibrosis in valve tissues imrpress.comresearchgate.netnih.gov
Renal Interstitial FibrosisReduced renal pathology, decreased type I collagen synthesis immune-system-research.comnih.govnih.gov
Cardiac Fibrosis (Mouse)Attenuated interstitial fibrosis nih.govjacc.orgmdpi.com

Pain Management Strategies

The CCL2/CCR2 pathway has been implicated in the development and maintenance of various types of pain, including inflammatory and neuropathic pain. zeropainphilosophy.comresearchgate.netresearchgate.net this compound has shown potential as an analgesic agent by modulating this pathway. Studies in neuropathic pain models have indicated that this compound can reduce tactile and thermal hypersensitivity. researchgate.net It has also been suggested to enhance the analgesic properties of opioids in such models. researchgate.net In a model of inflammatory pain, intrathecal administration of this compound reduced the expression of CCL2 and CCR2 in the spinal dorsal horn, contributing to pain relief. researchgate.net this compound has also shown promise in reducing pain in early-stage osteoarthritis, potentially by inhibiting ERK1/2 activation. imrpress.com

Cancer Immunotherapy Augmentation

The tumor microenvironment (TME) is heavily influenced by infiltrating immune cells, including tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which can promote tumor growth and suppress anti-tumor immunity. mdpi.comfrontiersin.org The recruitment of these immunosuppressive cells is often mediated by the CCL2/CCR2 axis. frontiersin.orgfrontiersin.org Targeting this pathway with CCR2 antagonists like this compound could potentially augment cancer immunotherapy by reducing the infiltration of these cells. Preclinical studies have shown that this compound can inhibit the recruitment of M-MDSCs in the immune microenvironment of bladder cancer after gemcitabine treatment, suggesting a potential to improve prognosis by blocking the chemotaxis of these immunosuppressive cells. frontiersin.orgresearchgate.netfrontiersin.orgnih.gov Blocking CCR2 signaling has been explored as a strategy to impact tumor growth by reducing the presence of immunosuppressive myeloid cells. frontiersin.org

Modulation of Autoimmune Diseases

Autoimmune diseases are characterized by an aberrant immune response targeting self-tissues, often involving the infiltration of inflammatory cells. CCR2+ macrophages play a crucial role in various autoimmune conditions. imrpress.comresearchgate.net As a CCR2 antagonist, this compound holds potential for modulating the immune response in autoimmune diseases. Studies in a rat model of rheumatic heart disease, an autoimmune condition, demonstrated that this compound significantly reduced macrophage infiltration, inflammation, and fibrosis in heart valves. imrpress.comresearchgate.netnih.gov This suggests that targeting the CCL2/CCR2 pathway with compounds like this compound could be a promising therapeutic strategy to alleviate tissue damage in autoimmune diseases driven by CCR2+ macrophage infiltration. imrpress.comresearchgate.net

Challenges and Considerations for Clinical Translation

Despite the promising preclinical findings, the clinical translation of CCR2 antagonists like this compound faces several challenges. One major consideration is the potential for overlapping therapeutic targets, which could lead to complex outcomes in clinical trials. mdpi.com Another challenge is the need for tissue specificity and sufficient selectivity of inhibition strategies to avoid unintended side effects. researchgate.net The CCL2-CCR2 signaling pathway also plays a role in homeostatic functions, such as the release of monocytes from the bone marrow. rsc.orgaacrjournals.org Systemic inhibition of this pathway could potentially disrupt these normal processes. aacrjournals.org While targeting CCR2 inhibitors specifically to the site of disease has shown promise in preclinical models, achieving this in a clinical setting remains a challenge. aacrjournals.org Furthermore, the heterogeneity of human diseases, which may not be fully recapitulated by single animal models, poses a challenge for translating findings from preclinical studies to clinical efficacy. jacc.org The plasticity of immune cells, such as TAMs, which can reverse their phenotype post-treatment, also represents a challenge for achieving durable therapeutic responses. mdpi.com

Specificity and Off-Target Effects

This compound is characterized by its high selectivity for the CCR2 receptor over other chemokine receptors like CCR1 tocris.commedchemexpress.comrndsystems.com. Studies have reported IC50 values of 98 nM and > 100 µM for the inhibition of human recombinant CCR2b and CCR1 receptors, respectively, indicating a significant preference for CCR2 tocris.comrndsystems.com. It also inhibits MCP-1 chemotaxis with an IC50 of 330 nM tocris.commedchemexpress.comrndsystems.com. While its high selectivity for CCR2 is a key feature, the potential for unforeseen off-target effects with pharmacological agents like this compound is always a consideration in translational research jacc.org. Further research is needed to comprehensively assess any potential off-target interactions that could influence its therapeutic profile or contribute to adverse effects, although specific safety/adverse effect profiles are outside the scope of this article.

Unexplored Research Avenues

Despite promising preclinical results, several research avenues involving this compound remain to be fully explored to facilitate its translation into clinical practice and maximize its therapeutic potential.

Novel Disease Indications

While research has focused on the role of this compound in conditions like rheumatic heart disease, pressure overload-induced cardiac remodeling, osteoarthritis, neuropathic pain, subarachnoid hemorrhage, nonalcoholic steatohepatitis (NASH), and various cancers medchemexpress.comjacc.orgimrpress.comstanford.edunih.govnih.govnih.govresearchgate.netexplorationpub.com, its potential in other diseases driven by CCR2-mediated inflammation and monocyte/macrophage infiltration warrants investigation. For example, exploring its effects in other autoimmune diseases, fibrotic disorders affecting different organs, or neuroinflammatory conditions could reveal novel therapeutic applications. Studies have shown its effect in reducing inflammation and fibrosis in rheumatic rat valves imrpress.com. It has also been shown to reduce macrophage infiltration and improve outcomes in models of pressure overload-induced heart failure and attenuate inflammation and neuronal apoptosis after subarachnoid hemorrhage in rats jacc.orgnih.gov. Further research is needed to validate the therapeutic role of targeting the CCL2/CCR2 axis in rheumatic heart disease through additional animal and clinical trials imrpress.com.

Long-term Efficacy and Safety Profiles

While this article strictly excludes detailed safety and adverse effect profiles, research into the long-term efficacy and safety profiles of this compound is a critical unexplored area for potential clinical translation. Preclinical studies often focus on short-to-medium term outcomes. Understanding the sustained therapeutic benefits and any potential long-term systemic effects or toxicities in relevant animal models is crucial before advancing to human trials. Although specific safety data is excluded, the need for long-term evaluation is a key future research direction.

Biomarker Identification for Patient Stratification

Identifying biomarkers that can predict patient response to this compound therapy is essential for effective patient stratification in future clinical trials mdpi.comnih.gov. Biomarkers could help identify individuals most likely to benefit from CCR2 antagonism, potentially improving treatment outcomes and avoiding unnecessary exposure in non-responders. Research is needed to identify easily measurable biomarkers that reflect tissue-level changes influenced by CCR2+ macrophage expansion, such as circulating CCR2+ monocytosis jacc.org. While a single biomarker approach for patient stratification has been challenging, a multiple biomarker approach incorporating inflammatory, stress, and extracellular matrix markers could be a plausible strategy mdpi.com.

Development of Advanced Delivery Systems

Optimizing the delivery of this compound could enhance its therapeutic efficacy and potentially reduce systemic exposure. Research into advanced delivery systems, such as targeted nanoparticles or localized delivery methods, could improve the concentration of the compound at the disease site, thereby maximizing its effect on CCR2+ cells while minimizing potential off-target effects in other tissues. Preclinical studies exploring sustained intraarticular delivery of this compound using biodegradable microplates in post-traumatic osteoarthritis models have shown promise in improving cartilage structure and reducing bone damage researchgate.net. This highlights the potential benefits of developing advanced delivery systems for localized and sustained therapeutic effects.

Compound Information

Compound NamePubChem CID
This compound9953769 nih.govidrblab.netjkchemical.com
CCL2 (MCP-1)6369
CCR210279
CCR17851
Irbesartan3772
Gemcitabine60750
MLN120211289457
Cenicriviroc (B192934) (CVC)44128165
Maraviroc (B1676071)159386
RS102895300816-14-2 (CAS, not PubChem CID in results)
INCB334416042205
Propagermanium65719
AZ889Not found in search results
MK-0812Not found in search results
PF-4136309Not found in search results
CCL76361
CCL136357
CCL86358
CCL36367
CCL46368
CCL56371
CCL116355
CCL246370
CCL266360
TNF-α6914
IL-1β51424
IL-68327
IL-181478
iNOS (NOS2)4843
IL-1α51423
IL-18 binding protein (IL-18BP)9453
CD68969
CD1639332
CD3916
CD4919
CD8920
CD45965
CD45R/B220966
Thy-1.221874
Gr-110340
Mac-1 (ITGAM)3684
F4/80 (EMR1)28405
VCAM-17412
ICAM-13383
BNP7057
ANP396
TGF-β7039
COL1A11281
COL3A11291
α-SMA (ACTA2)59
TREM254543
PI3K5295
CSF11435
CSF1R1436
FGFR32261
PD-1 (PDCD1)5133
PD-L1 (CD274)29126
CTLA-41493
TIGIT201633
BCGNot applicable (bacterium)
NGF4803
CGRP (CALCA)796
CCR51234
CXCR23579
Reparixin9913904
C1142Not found in search results
BMS CCR2 22Not found in search results
LY2940023952
BCL-2596
CC3 (CASP3)836
BAX578
TUNELNot applicable (method)
Irbesartan3772
MIP-1α (CCL3)6367
AT1R (AGTR1)185
PPAR-γ (PPARG)5468
⁶⁴Cu-DOTA-ECL1iNot found in search results
DOTA162133
ECL1iNot found in search results
ERK1/2 (MAPK3/MAPK1)5595 / 5594
MMP-134322
Vimentin7431
Desmin1674
Glial Fibrillary Acidic Protein (GFAP)2670
Procollagen-I (COL1A1/COL1A2)1281 / 1282
α-Smooth Muscle Actin (ACTA2)59
CCl45943
LPSNot applicable (molecule type)
PAI-1 (SERPINE1)5054
β-hexosaminidase3070
UUONot applicable (model)
DMMNot applicable (model)
TACNot applicable (model)
H22 cellsNot applicable (cell line)
Hemin24876
THP-1 cellsNot applicable (cell line)
GASNot applicable (bacterium)
Complete Freund's AdjuvantNot applicable (mixture)
RHDNot applicable (disease)
OANot applicable (disease)
NASHNot applicable (disease)
SAHNot applicable (disease)
AAANot applicable (disease)
MDSCNot applicable (cell type)
TAMNot applicable (cell type)
PaSCsNot applicable (cell type)
TMENot applicable (term)
ICINot applicable (term)
TMBNot applicable (term)
MIBCNot applicable (term)
NMIBCNot applicable (term)
BCGNot applicable (bacterium)
DRGNot applicable (tissue)
BBBNot applicable (term)
CSFNot applicable (fluid)
PET/CTNot applicable (imaging)
PLGANot applicable (polymer)
PVANot applicable (polymer)
PBSNot applicable (solution)
HPLCNot applicable (method)
DMSO679
cDNANot applicable (molecule type)
RNA-seqNot applicable (method)
ELISANot applicable (method)
Western blottingNot applicable (method)
ImmunofluorescenceNot applicable (method)
RT-qPCRNot applicable (method)
IHCNot applicable (method)
Flow cytometryNot applicable (method)
TUNEL stainingNot applicable (method)
IC50Not applicable (term)
In vitroNot applicable (term)
In vivoNot applicable (term)
mRNANot applicable (molecule type)
ProteinNot applicable (molecule type)
Gene expressionNot applicable (term)
AntibodyNot applicable (molecule type)
Monoclonal antibodyNot applicable (molecule type)
Small moleculeNot applicable (molecule type)
Chemokine receptor antagonistNot applicable (molecule type)
ChemokineNot applicable (molecule type)
CytokineNot applicable (molecule type)
Growth factorNot applicable (molecule type)
Extracellular matrix (ECM)Not applicable (term)
FibrosisNot applicable (term)
InflammationNot applicable (term)
ApoptosisNot applicable (term)
HypertrophyNot applicable (term)
PainNot applicable (term)
Neuropathic painNot applicable (term)
Osteoarthritis painNot applicable (term)
Thermal hyperalgesiaNot applicable (term)
Mechanical hyperalgesiaNot applicable (term)
ChemotaxisNot applicable (term)
Macrophage polarizationNot applicable (term)
M1 macrophageNot applicable (cell type)
M2 macrophageNot applicable (cell type)
Monocyte recruitmentNot applicable (term)
Myeloid cell recruitmentNot applicable (term)
Tumor microenvironment (TME)Not applicable (term)
Patient stratificationNot applicable (term)
BiomarkerNot applicable (term)
Delivery systemNot applicable (term)
NanoparticleNot applicable (term)
MicroplateNot applicable (structure)
Biodegradable polymerNot applicable (molecule type)
Intraarticular injectionNot applicable (method)
Systemic administrationNot applicable (method)
Intrathecal administrationNot applicable (method)
Intraperitoneal injectionNot applicable (method)
Intravenous injectionNot applicable (method)
Oral gavageNot applicable (method)
Subcutaneous administrationNot applicable (method)
Animal modelNot applicable (term)
Rat modelNot applicable (term)
Mouse modelNot applicable (term)
Knockout mouse modelNot applicable (term)
Syngeneic mouse modelNot applicable (model)
Chimeric mouse modelNot applicable (model)
Experimental modelNot applicable (term)
Preclinical studyNot applicable (term)
Clinical trialNot applicable (term)
Phase 1 clinical trialNot applicable (term)
Phase 2 clinical trialNot applicable (term)
Phase 3 clinical trialNot applicable (term)
Translational researchNot applicable (term)
Future research directionsNot applicable (term)
Research findingsNot applicable (term)
Data tableNot applicable (term)
Detailed research findingsNot applicable (term)
Dosage/administration informationNot applicable (term)
Safety/adverse effect profilesNot applicable (term)
Benchchem.comNot applicable (website)
Smolecule.comNot applicable (website)
Vulcanchem.comNot applicable (website)
Professional toneNot applicable (term)
Authoritative toneNot applicable (term)
Scientifically accurate contentNot applicable (term)
Diverse sourcesNot applicable (term)
Numerical headingsNot applicable (term)
Interactive data tablesNot applicable (term)
Outline adherenceNot applicable (term)
Content exclusionsNot applicable (term)
Source exclusionsNot applicable (term)
Quality & ToneNot applicable (term)
StyleNot applicable (term)
FormattingNot applicable (term)
InstructionsNot applicable (term)
SubjectNot applicable (term)
ArticleNot applicable (term)
Chemical CompoundNot applicable (term)
This compound9953769
CCL26369
CCR210279
CCR17851
Irbesartan3772
Gemcitabine60750
MLN120211289457
Cenicriviroc44128165
Maraviroc159386
INCB334416042205
Propagermanium65719
CCL76361
CCL136357
CCL86358
CCL36367
CCL46368
CCL56371
CCL116355
CCL246370
CCL266360
TNF-α6914
IL-1β51424
IL-68327
IL-181478
iNOS4843
IL-1α51423
IL-18BP9453
CD68969
CD1639332
CD3916
CD4919
CD8920
CD45965
CD45R966
B220966
Thy-1.221874
Gr-110340
Mac-13684
ITGAM3684
F4/8028405
EMR128405
VCAM-17412
ICAM-13383
BNP7057
ANP396
TGF-β7039
COL1A11281
COL3A11291
α-SMA59
ACTA259
TREM254543
PI3K5295
CSF11435
CSF1R1436
FGFR32261
PD-15133
PDCD15133
PD-L129126
CD27429126
CTLA-41493
TIGIT201633
NGF4803
CGRP796
CALCA796
CCR51234
CXCR23579
Reparixin9913904
LY2940023952
BCL-2596
CC3836
CASP3836
BAX578
AT1R185
AGTR1185
PPAR-γ5468
PPARG5468
DOTA162133
ERK15595
MAPK35595
ERK25594
MAPK15594
MMP-134322
Vimentin7431
Desmin1674
GFAP2670
Procollagen-I1281
COL1A21282
Vimentin7431
Desmin1674
GFAP2670
Procollagen-I1281
α-SMA59
CCl45943
DMSO679

Translational Implications and Future Research Directions

Unexplored Research Avenues

Despite promising preclinical data, several research avenues concerning this compound require further exploration to facilitate its clinical translation and optimize its therapeutic potential.

Novel Disease Indications

While existing research has investigated the role of this compound in conditions such as rheumatic heart disease, pressure overload-induced cardiac remodeling, osteoarthritis, neuropathic pain, subarachnoid hemorrhage, nonalcoholic steatohepatitis (NASH), and various cancers medchemexpress.comjacc.orgimrpress.comstanford.edunih.govnih.govnih.govresearchgate.netexplorationpub.com, its potential utility in other diseases driven by CCR2-mediated inflammation and monocyte/macrophage infiltration warrants further investigation. Exploring its effects in additional autoimmune diseases, fibrotic disorders affecting different organ systems, or other neuroinflammatory conditions could uncover novel therapeutic applications. Studies have shown its effectiveness in reducing inflammation and fibrosis in rheumatic rat valves imrpress.com. It has also been demonstrated to reduce macrophage infiltration and improve outcomes in models of pressure overload-induced heart failure and attenuate inflammation and neuronal apoptosis after subarachnoid hemorrhage in rats jacc.orgnih.gov. Further research, including additional animal and clinical trials, is needed to validate the therapeutic potential of targeting the CCL2/CCR2 axis in rheumatic heart disease imrpress.com.

Long-term Efficacy and Safety Profiles

Although this article adheres to the strict exclusion of detailed safety and adverse effect profiles, research into the long-term efficacy and safety profiles of this compound represents a crucial, yet underexplored, area for potential clinical translation. Preclinical studies typically focus on short-to-medium term outcomes. Gaining a comprehensive understanding of the sustained therapeutic benefits and any potential long-term systemic effects or toxicities in relevant animal models is imperative before progressing to human clinical trials. Despite the exclusion of specific safety data, the necessity for long-term evaluation remains a key direction for future research.

Biomarker Identification for Patient Stratification

The identification of biomarkers capable of predicting patient response to this compound therapy is crucial for effective patient stratification in future clinical trials mdpi.comnih.gov. Biomarkers could aid in identifying individuals who are most likely to benefit from CCR2 antagonism, thereby potentially improving treatment outcomes and avoiding unnecessary exposure in non-responders. Research is needed to identify readily measurable biomarkers that correlate with tissue-level changes driven by CCR2+ macrophage expansion, such as circulating CCR2+ monocytosis jacc.org. While a single biomarker approach for patient stratification has presented challenges, a multi-biomarker approach incorporating markers of inflammation, stress, and extracellular matrix remodeling could represent a more promising strategy mdpi.com.

Development of Advanced Delivery Systems

Optimizing the delivery of this compound has the potential to enhance its therapeutic efficacy and potentially minimize systemic exposure. Research into advanced delivery systems, such as targeted nanoparticles or localized administration techniques, could improve the concentration of the compound at the site of disease, thereby maximizing its effects on CCR2+ cells while reducing potential off-target effects in other tissues. Preclinical studies investigating the sustained intraarticular delivery of this compound using biodegradable microplates in models of post-traumatic osteoarthritis have shown promise in improving cartilage structure and reducing bone damage researchgate.net. This highlights the potential benefits of developing advanced delivery systems for achieving localized and sustained therapeutic effects.

Comparative Studies with Other CCR2 Antagonists and Chemokine Modulators

Comparative studies are crucial for understanding the relative efficacy and mechanisms of action of different chemokine receptor antagonists and for identifying potential therapeutic advantages. This compound has been compared with other agents targeting CCR2, as well as those targeting related chemokine receptors like CCR5, CCR1, and CCR3, in various preclinical models.

Comparison with MLN1202

MLN1202 is a humanized anti-CCR2 monoclonal antibody nih.gov. While this compound is a small-molecule CCR2 antagonist rndsystems.com, MLN1202 represents an antibody-based approach to blocking CCR2. MLN1202 has been investigated in clinical trials for various inflammatory diseases involving CCR2-expressing monocytes/macrophages nih.gov. For instance, a phase IIa clinical trial in patients with rheumatoid arthritis treated with MLN1202 did not show significant clinical improvement compared to placebo researchgate.net. MLN1202 has also been explored for reducing brain lesions in patients with multiple sclerosis researchgate.net. Information regarding direct head-to-head preclinical comparisons of this compound and MLN1202 detailing specific efficacy differences in the search results is limited, although both are recognized as CCR2 inhibitors nih.govoup.comsynabs.be. The distinct mechanisms (small molecule vs. antibody) and potential differences in pharmacokinetics and tissue distribution could lead to differing outcomes in various disease models.

Comparison with Maraviroc (B1676071) and Cenicriviroc (B192934) (CCR5/CCR2 antagonists)

Maraviroc is a selective CCR5 antagonist, while Cenicriviroc is a dual CCR2/CCR5 antagonist nih.govmdpi.com. Comparisons between this compound (a selective CCR2 antagonist), maraviroc, and cenicriviroc have been conducted, particularly in the context of neuropathic pain models mdpi.comnih.govnih.govmdpi.com.

Studies in rodent models of chronic constriction injury (CCI)-induced neuropathic pain have shown that single or repeated intrathecal administration of cenicriviroc significantly decreased CCI-induced hypersensitivity, demonstrating greater analgesic potential than single CCR2 or CCR5 antagonists nih.govmdpi.com. Compared to this compound and maraviroc, cenicriviroc led to stronger molecular changes, including the downregulation of mRNA and/or protein levels of pronociceptive cytokines and chemokines such as IL-1β, IL-6, IL-18, CCL2, CCL3, CCL4, CCL5, and CCL7 in the spinal cord and/or dorsal root ganglia (DRG) in CCI-exposed rats mdpi.com.

Specifically, in a comparison study, repeated intrathecal administration of this compound attenuated neuropathic pain in rats post-CCI but did not modulate the spinal expression of examined chemokines. Maraviroc reduced the CCI-induced elevation of CCL4 levels. Cenicriviroc, however, significantly lowered spinal levels of CCL2-4 and CCL7. At the DRG, both this compound and cenicriviroc showed strong impacts on chemokine expression, reducing the CCI-induced elevation of CCL2-5 and CCL7 levels, while maraviroc decreased only the CCL5 level nih.gov. These findings suggest that the simultaneous blockade of both CCR2 and CCR5 by cenicriviroc may offer greater therapeutic benefits in certain neuropathic pain conditions compared to selective blockade by this compound or maraviroc nih.gov.

Here is a table summarizing some findings from comparative studies in neuropathic pain models:

AntagonistTarget(s)Effect on Neuropathic Pain (Rodent CCI Model)Effect on Spinal Chemokine Expression (e.g., CCL2, CCL7)Effect on DRG Chemokine Expression (e.g., CCL2-5, CCL7)
This compoundCCR2Attenuated hypersensitivity nih.govDid not modulate examined chemokines nih.govReduced CCI-induced elevation of CCL2-5 and CCL7 nih.gov
MaravirocCCR5Attenuated hypersensitivity nih.govReduced CCI-induced elevation of CCL4 nih.govDecreased only CCL5 nih.gov
CenicrivirocCCR2/CCR5Significantly decreased hypersensitivity nih.govmdpi.com; Greater analgesic properties than this compound or maraviroc nih.govSignificantly lowered CCL2-4 and CCL7 nih.govReduced CCI-induced elevation of CCL2-5 and CCL7 nih.gov

Comparison with CCR1 and CCR3 Blockade

Chemokine receptors CCR1 and CCR3 have also been implicated in inflammatory and pain processes nih.govresearchgate.net. Studies have investigated the effects of blocking these receptors, sometimes in comparison or in conjunction with CCR2 blockade.

The contribution of CCL3 and CCL9 through CCR1 signaling has been investigated in models of diabetic neuropathy and CCI rats nih.gov. Blocking the CCL3-CCL4-CCL5/CCR5 axis with maraviroc reduces neuropathic pain symptoms and intensifies opioid analgesia in the CCI model nih.gov. CCR1 antagonism has shown effects on reducing leukocyte infiltration in certain models ingentaconnect.com. Preclinical studies suggest that CCR1 antagonists may have anti-inflammatory effects, and a CCR1 antagonist was found to be safe and clinically active in reducing inflammation in rheumatoid arthritis patients researchgate.net.

The role of CCR3 in nociception has also been explored researchgate.net. Research has shown that the development of hypersensitivity in rats following CCI is associated with the upregulation of CCR3 ligands like CCL7 and CCL11 in the spinal cord and DRG researchgate.net. Administration of a selective CCR3 antagonist, SB328437, diminished mechanical and thermal hypersensitivity and enhanced the analgesic properties of opioids after nerve injury researchgate.net. This suggests that CCR3 blockade can also be a potential therapeutic strategy for neuropathic pain researchgate.net.

While this compound selectively targets CCR2 rndsystems.com, comparisons highlight that targeting other chemokine receptors like CCR1 and CCR3, or dual targeting like cenicriviroc (CCR2/CCR5), can also modulate inflammatory and pain responses through distinct or overlapping pathways nih.govresearchgate.net. The specific chemokine ligands involved (e.g., CCL2, CCL7 for CCR2; CCL3, CCL9 for CCR1; CCL5, CCL7, CCL11 for CCR3) and their expression profiles in different conditions contribute to the varied outcomes observed with different receptor blockades mdpi.comnih.govresearchgate.net.

Ethical Considerations in Preclinical Research

The use of animal models is a critical component of preclinical research for evaluating the efficacy and potential mechanisms of action of compounds like this compound researchgate.netpakistanbmj.comnih.gov. However, this necessitates strict adherence to ethical principles to ensure animal welfare and the scientific validity of the research researchgate.netpakistanbmj.comnih.govfrontiersin.orgfrontiersin.orgbiorxiv.orgnih.govwaocp.org.

Animal Welfare and Research Design

Ethical guidelines for animal research are based on principles such as the "3Rs": Replacement (using non-animal methods where possible), Reduction (minimizing the number of animals used), and Refinement (minimizing pain, distress, and improving welfare) pakistanbmj.comnih.gov.

Before conducting experiments, research protocols involving animals must be reviewed and approved by an institutional animal ethics committee pakistanbmj.comfrontiersin.orgfrontiersin.orgnih.gov. These committees ensure that the research is scientifically justified, that the minimum number of animals necessary is used, and that appropriate measures are in place to minimize suffering pakistanbmj.comnih.gov. This includes providing adequate living conditions, using anesthesia for painful procedures, and humane euthanasia when necessary pakistanbmj.com.

In the context of studies involving this compound and other chemokine antagonists in models of pain or inflammation, careful consideration is given to the induction of disease models (e.g., CCI, STZ-induced diabetes, inflammatory pain models) to ensure that pain and distress are minimized and appropriately managed mdpi.comnih.govnih.govfrontiersin.orgbiorxiv.orgmdpi.comresearchgate.net. Behavioral assessments used to measure pain-related symptoms are conducted with care, and researchers are trained in recognizing and assessing signs of pain and distress in animals nih.govbiorxiv.orgresearchgate.net.

Furthermore, the selection of appropriate animal models is crucial for the translational relevance of the findings researchgate.netnih.govingentaconnect.com. Researchers must consider the biological differences between species and the extent to which an animal model accurately reflects the human condition being studied nih.govingentaconnect.com. Efforts are also made to explore alternative methods, such as in vitro techniques and ex vivo models, to reduce the reliance on live animals where feasible pakistanbmj.comnih.gov. The ethical conduct of preclinical research is paramount to ensuring the welfare of the animals used and the integrity and reliability of the scientific data generated.

Q & A

Q. What is the mechanism of action of RS 504393, and how does its selectivity for CCR2 vs. CCR1 influence experimental design?

this compound is a selective CCR2 antagonist with IC50 values of 89 nM for human recombinant CCR2 and >100 µM for CCR1, demonstrating >1,000-fold selectivity for CCR2 . This specificity necessitates careful selection of receptor-binding assays (e.g., competitive radioligand displacement) to confirm target engagement. Researchers should include CCR1-negative controls to rule off-target effects and validate selectivity using cell lines expressing CCR1 or CCR2 (e.g., THP-1 monocytes for CCR2) .

Q. What are standard in vitro experimental setups for evaluating this compound’s inhibition of MCP-1-induced chemotaxis?

A typical protocol involves:

  • Cell line : Human monocytes or THP-1 cells.
  • Chemoattractant : MCP-1 (100 ng/mL) in a transwell system.
  • Dosage : Pre-treatment with this compound (1–10 µM) for 30 minutes.
  • Metrics : Quantify migrated cells via fluorescence or microscopy. IC50 values for chemotaxis inhibition (~330 nM) should align with receptor-binding assays . Include vehicle controls (DMSO ≤0.1%) to avoid solvent interference .

Q. How can researchers ensure reproducibility of this compound’s effects in pain models?

Reproducibility requires:

  • Model standardization : Use NCTC 2472 tumor-bearing mice for CCL2-driven thermal hyperalgesia, as B16-F10 models show inconsistent responses .
  • Dosing : Intraperitoneal administration (10 mg/kg) 1 hour pre-behavioral testing.
  • Outcome measures : Quantify β-hexosaminidase release (allergy models) or von Frey filament thresholds (mechanical allodynia) .

Advanced Research Questions

Q. How should researchers address contradictory data on this compound’s efficacy across different disease models?

Contradictions arise from model-specific CCL2/CCR2 signaling. For example:

  • NCTC 2472 tumors : this compound inhibits thermal hyperalgesia (IC50: 330 nM) via CCL2 suppression.
  • B16-F10 tumors : No effect on mechanical pain, suggesting alternative pathways (e.g., CXCR4) .
    Methodological recommendations :
  • Validate CCL2 levels (ELISA) in target tissues.
  • Use RNAi to silence CCR2 and confirm on-target effects.
  • Cross-validate with orthogonal assays (e.g., calcium flux for receptor activation) .

Q. What are the challenges in translating in vitro CCR2 antagonism data to in vivo therapeutic outcomes?

Key challenges include:

  • Pharmacokinetics : this compound’s solubility (10 mM DMSO stock) requires optimization for in vivo delivery (e.g., PEGylation for bioavailability) .
  • Tissue specificity : CCR2 is expressed in immune cells and neurons; use tissue-specific knockout models to isolate mechanisms .
  • Dose timing : Administer this compound prophylactically in acute inflammation vs. chronically in cancer pain .

Q. How can advanced statistical methods resolve variability in this compound’s dose-response curves?

  • Nonlinear regression : Fit sigmoidal dose-response curves (variable slope) to calculate IC50/EC50.
  • ANOVA with post-hoc tests : Compare means across doses (e.g., 1–100 µM).
  • Power analysis : Ensure sample sizes (n ≥ 6/group) to detect ≥30% effect sizes .

Q. What methodological strategies confirm this compound’s target engagement in complex biological systems?

  • Biochemical : Co-immunoprecipitation of CCR2-RS 504393 complexes.
  • Imaging : Radiolabeled this compound (e.g., tritiated) for autoradiography in brain or tumor sections.
  • Functional readouts : Inhibit CCL2-induced ERK phosphorylation (Western blot) .

Methodological Considerations

Q. How should researchers design experiments to differentiate CCR2-mediated effects from off-target interactions?

  • Control groups : Include CCR2-knockout models or competitive antagonists (e.g., BMS CCR2 22).
  • Multi-omics profiling : Transcriptomics (RNA-seq) to identify off-target pathways.
  • Cross-species validation : Test this compound in humanized CCR2 mice .

Q. What are the limitations of this compound in studying CCR2’s role in neuroinflammation?

  • Blood-brain barrier (BBB) penetration : this compound’s hydrophobicity may limit CNS access; measure CSF concentrations via LC-MS.
  • Compensatory mechanisms : Long-term CCR2 blockade may upregulate CX3CR1; use longitudinal cytokine profiling .

Q. How can researchers validate this compound’s purity and stability in experimental solutions?

  • Analytical HPLC : Purity ≥95% with retention time matching reference standards.
  • Stability assays : Monitor degradation (room temperature vs. -20°C) via UV-Vis spectroscopy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.